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  • Product: 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide
  • CAS: 1396777-19-7

Core Science & Biosynthesis

Foundational

Structural and Synthetic Profiling of 4-Bromo-N-ethyl-N,2-dimethylbenzenesulfonamide: A High-Value Scaffold for Late-Stage Functionalization

Executive Summary In modern medicinal chemistry and drug development, the strategic selection of molecular building blocks dictates the success of downstream lead optimization. 4-Bromo-N-ethyl-N,2-dimethylbenzenesulfonam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug development, the strategic selection of molecular building blocks dictates the success of downstream lead optimization. 4-Bromo-N-ethyl-N,2-dimethylbenzenesulfonamide (CAS 1396777-19-7)[1] is a highly specialized, versatile intermediate designed for sophisticated structure-activity relationship (SAR) exploration. Featuring a fully substituted tertiary sulfonamide, an ortho-methyl steric director, and a para-bromo cross-coupling handle, this compound serves as a premium scaffold for synthesizing advanced therapeutics, particularly in the development of kinase inhibitors, GPCR antagonists, and targeted protein degraders.

Chemical Structure and Physicochemical Properties

The architectural design of 4-bromo-N-ethyl-N,2-dimethylbenzenesulfonamide provides three distinct pharmacological and synthetic advantages:

  • Tertiary Sulfonamide Core: The N-ethyl-N-methyl substitution completely eliminates the sulfonamide N-H hydrogen bond donor[1]. This modification significantly reduces the topological polar surface area (tPSA) and increases lipophilicity, which are critical parameters for enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.

  • Steric Hindrance via Ortho-Methylation: The methyl group at the 2-position forces the bulky sulfonamide moiety out of coplanarity with the central benzene ring. This fixed, non-planar 3D conformation is highly advantageous for locking the molecule into a specific bioactive geometry, minimizing entropic penalties upon binding to deep hydrophobic protein pockets.

  • Late-Stage Functionalization Handle: The bromine atom at the 4-position serves as an ideal electrophilic site for palladium- or nickel-catalyzed cross-coupling reactions, enabling rapid divergent synthesis of biaryl or heteroaryl libraries[2].

Table 1: Physicochemical and Structural Data
PropertyValue
IUPAC Name 4-bromo-N-ethyl-N,2-dimethylbenzenesulfonamide
CAS Number 1396777-19-7
Molecular Formula C10H14BrNO2S
Molecular Weight 292.19 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Primary Precursor 1 4-Bromo-2-methylbenzenesulfonyl chloride (CAS 139937-37-4)[3]
Primary Precursor 2 N-Ethylmethylamine (CAS 624-78-2)

Synthetic Methodology

The synthesis of the title compound relies on a highly efficient nucleophilic acyl substitution between an aryl sulfonyl chloride and a secondary amine.

Synthesis R1 4-Bromo-2-methylbenzenesulfonyl chloride (CAS 139937-37-4) Cond DCM, TEA, 0 °C to RT 2-4 hours R1->Cond R2 N-Ethylmethylamine (CAS 624-78-2) R2->Cond Prod 4-Bromo-N-ethyl-N,2-dimethylbenzenesulfonamide (CAS 1396777-19-7) Cond->Prod Nucleophilic Acyl Substitution

Synthetic workflow for 4-bromo-N-ethyl-N,2-dimethylbenzenesulfonamide via nucleophilic substitution.

Protocol 1: Nucleophilic Acyl Substitution
  • Causality & Rationale: Dichloromethane (DCM) is selected as the solvent due to its aprotic nature and excellent solubilizing properties, preventing premature hydrolysis of the sulfonyl chloride[3]. Triethylamine (TEA) acts as a non-nucleophilic acid scavenger. By neutralizing the HCl byproduct, TEA prevents the protonation of N-ethylmethylamine, ensuring the nucleophile remains active and driving the reaction to >95% conversion.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-methylbenzenesulfonyl chloride (10.0 mmol, 1.0 equiv) in anhydrous DCM (50 mL) under a continuous nitrogen atmosphere.

  • Thermal Control: Submerge the flask in an ice-water bath to cool the solution to 0 °C. Crucial Step: The reaction is highly exothermic; strict thermal control at 0 °C suppresses competing side reactions, including the formation of sulfonic acid dimers.

  • Reagent Addition: Introduce N-ethylmethylamine (11.0 mmol, 1.1 equiv) dropwise over 10 minutes using a syringe. Follow immediately with the dropwise addition of triethylamine (15.0 mmol, 1.5 equiv).

  • Propagation: Remove the ice bath. Allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 2 to 4 hours. Monitor progress via TLC (Hexanes:EtOAc 3:1) until the starting sulfonyl chloride is fully consumed.

  • Workup: Quench the reaction with 1N aqueous HCl (30 mL) to protonate and remove excess amine and TEA. Extract the organic layer, wash sequentially with saturated NaHCO3 (30 mL) and brine (30 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude product.

Downstream Diversification: Suzuki-Miyaura Cross-Coupling

The primary utility of this scaffold lies in its ability to undergo late-stage functionalization. The 4-bromo substituent is perfectly positioned for Suzuki-Miyaura cross-coupling to generate extended biaryl systems.

Diversification Substrate 4-Bromo-N-ethyl-N,2-dimethylbenzenesulfonamide (CAS 1396777-19-7) Reagents R-B(OH)2, Pd(dppf)Cl2 K2CO3, 1,4-Dioxane/H2O, 90 °C Substrate->Reagents Product 4-Substituted-N-ethyl-N,2-dimethylbenzenesulfonamide (Advanced Lead Compound) Reagents->Product Suzuki-Miyaura Cross-Coupling

Late-stage diversification of the aryl bromide scaffold via Suzuki-Miyaura cross-coupling.

Protocol 2: Palladium-Catalyzed Cross-Coupling
  • Causality & Rationale: Pd(dppf)Cl2 is utilized because the bidentate dppf ligand possesses a large bite angle. This specifically accelerates the reductive elimination step of the catalytic cycle, which is often the rate-limiting step when dealing with sterically hindered or electron-rich ortho-substituted aryl systems. A biphasic 1,4-Dioxane/H2O mixture ensures optimal solubility for both the hydrophobic sulfonamide and the inorganic K2CO3 base.

Step-by-Step Procedure:

  • Setup: To a Schlenk tube, add 4-bromo-N-ethyl-N,2-dimethylbenzenesulfonamide (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), K2CO3 (2.0 mmol, 2.0 equiv), and Pd(dppf)Cl2 (0.05 mmol, 5 mol%).

  • Degassing: Seal the tube, evacuate, and backfill with pure nitrogen. Repeat this cycle three times. Crucial Step: Rigorous exclusion of oxygen prevents the irreversible oxidation of the Pd(0) active species and suppresses oxidative homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-Dioxane/H2O (4:1 v/v, 10 mL) via syringe.

  • Reaction: Heat the sealed mixture at 90 °C in an oil bath for 12 hours with vigorous stirring.

  • Isolation: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove palladium black, and concentrate the filtrate for subsequent preparative HPLC purification.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized or procured scaffold, the following self-validating analytical markers must be confirmed:

  • LC-MS (ESI+): The mass spectrum must exhibit a characteristic 1:1 isotopic doublet for the [M+H]+ ion at m/z 292.2 and 294.2 . This perfectly symmetrical doublet is the definitive self-validating signature of a single bromine atom.

  • 1H NMR (400 MHz, CDCl3):

    • Amine Alkyls: Look for a distinct triplet (~1.1 ppm, 3H) and quartet (~3.2 ppm, 2H) confirming the N-ethyl group, alongside a sharp singlet (~2.8 ppm, 3H) for the N-methyl group.

    • Aryl Core: A sharp singlet at ~2.6 ppm (3H) confirms the ortho-methyl group. The aromatic region (7.4 - 7.8 ppm) will display an AMX or ABX spin system (a doublet, a doublet of doublets, and a distinct ortho-doublet) representing the three remaining protons on the 1,2,4-substituted benzene ring.

References

  • LookChem - CAS 624-78-2, N-Ethylmethylamine Safety and Property Data. Retrieved from:[Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling and Analytical Methodologies for 4-Bromo-N-ethyl-2,N-dimethylbenzenesulfonamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary 4-Bromo-N-ethyl-2,N-dimethylbenzenesulfonamide is a highly versatile building block frequently utilized in medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-N-ethyl-2,N-dimethylbenzenesulfonamide is a highly versatile building block frequently utilized in medicinal chemistry and drug discovery. The presence of both a sulfonamide moiety—a well-established pharmacophore—and a para-bromo substituent on a substituted benzene ring offers orthogonal reactivity. This makes it an ideal candidate for late-stage functionalization via transition-metal-catalyzed cross-coupling. Accurate physicochemical profiling, particularly exact mass determination and mass spectrometric (MS) fragmentation analysis, is critical for verifying synthetic integrity, tracking metabolic fate, and ensuring the purity of chemical libraries.

Structural and Physicochemical Properties

When characterizing halogenated sulfonamides, distinguishing between the average molecular weight and the monoisotopic exact mass is paramount. The exact mass is calculated using the most abundant isotopes of each element (e.g., $ ^{12}\text{C} $, $ ^{1}\text{H} $, $ ^{79}\text{Br} $, $ ^{14}\text{N} $, $ ^{16}\text{O} $, $ ^{32}\text{S} $), whereas the molecular weight reflects the weighted average of all naturally occurring isotopes.

Table 1: Quantitative Physicochemical Data
PropertyValue
IUPAC Name 4-bromo-N-ethyl-N,2-dimethylbenzenesulfonamide
CAS Registry Number 1396777-19-7[1]
Molecular Formula C10H14BrNO2S[2]
Molecular Weight (Average) 292.19 g/mol [2]
Exact Mass (Monoisotopic, $ ^{79}\text{Br} $) 290.9929 Da
Exact Mass (Monoisotopic, $ ^{81}\text{Br} $) 292.9908 Da
SMILES String O=S(C1=CC=C(Br)C(C)=C1)(N(CC)C)=O[2]

Mass Spectrometry (MS) Analytical Protocol

Causality & E-E-A-T Principles

High-resolution mass spectrometry (HRMS) is the gold standard for validating the identity of 4-bromo-N-ethyl-2,N-dimethylbenzenesulfonamide. Electrospray ionization in positive mode (ESI+) is typically preferred because sulfonamides readily protonate at the nitrogen atom or the sulfonyl oxygen, yielding a highly stable [M+H]+ precursor ion[3].

Furthermore, the presence of a single bromine atom generates a highly characteristic isotopic signature. Bromine exists naturally as two stable isotopes, $ ^{79}\text{Br} $ and $ ^{81}\text{Br} $, in an approximately 1:1 ratio (50.69% and 49.31%, respectively)[4]. Consequently, the MS spectrum will exhibit a distinct M and M+2 doublet of nearly equal intensity at m/z 292.0002 and 293.9982[5].

Self-Validating LC-HRMS Methodology

To ensure a self-validating system, the following protocol incorporates an internal lock-mass calibrant. This guarantees that any mass drift during the run is automatically corrected, ensuring mass accuracy within < 5 ppm.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, maximizing ESI+ ionization efficiency and ensuring complete protonation to the [M+H]+ state.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Elute using a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization & Calibration: Operate the ESI source in positive mode. Continuously infuse a lock-mass solution (e.g., Leucine Enkephalin, [M+H]+ = 556.2771) via a reference sprayer to provide real-time mass axis correction.

  • Data Acquisition: Acquire full-scan HRMS data (m/z 100–1000) using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzer at a resolution of 60,000.

  • Validation: Extract the ion chromatograms for m/z 292.0002 and 293.9982. Verify that the mass error is < 5 ppm and the isotopic ratio is approximately 1:1.

LCHRMS n1 Sample Preparation (1 µg/mL in MeOH/H2O) n2 UHPLC Separation (C18, Gradient Elution) n1->n2 2 µL Injection n3 ESI+ Ionization (Protonation -> [M+H]+) n2->n3 Eluent Flow n4 High-Resolution MS (Q-TOF or Orbitrap) n3->n4 Ion Transfer n5 Isotopic Analysis (79Br / 81Br Ratio) n4->n5 Data Acquisition

Caption: LC-HRMS Workflow for Exact Mass Determination of Brominated Sulfonamides.

Fragmentation Mechanics and Structural Elucidation

Understanding the gas-phase fragmentation pathways of protonated sulfonamides is essential for structural elucidation and metabolite tracking[6]. Upon collision-induced dissociation (CID), protonated sulfonamides typically undergo S-N bond cleavage, forming an intermediate ion-neutral complex[3].

For 4-bromo-N-ethyl-2,N-dimethylbenzenesulfonamide, two primary fragmentation routes are anticipated under MS/MS conditions:

  • Loss of the Amine: Cleavage of the S-N bond followed by the expulsion of N-ethylmethylamine (59.07 Da) yields a brominated sulfonyl cation at m/z ~232.93 ($ ^{79}\text{Br} $).

  • Loss of Sulfur Dioxide ($ \text{SO}_2 $): A well-documented rearrangement in sulfonamide mass spectrometry involves the extrusion of $ \text{SO}_2 $ (63.96 Da), resulting in a fragment at m/z ~228.04[7].

Frag MH [M+H]+ Precursor m/z 292.0002 (79Br) INC Ion-Neutral Complex [Sulfonyl Cation / Amine] MH->INC S-N Bond Cleavage SO2Loss Loss of SO2 (-64 Da) INC->SO2Loss CID Energy AmineLoss Loss of Amine (-HN(Et)(Me)) INC->AmineLoss CID Energy Frag1 Fragment A m/z 228.04 SO2Loss->Frag1 Frag2 Fragment B m/z 232.93 AmineLoss->Frag2

Caption: Proposed CID Fragmentation Pathway for Protonated 4-Bromo-N-ethyl-2,N-dimethylbenzenesulfonamide.

Synthetic Utility and Mechanistic Pathways

In drug development, the para-bromo substituent serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The sulfonamide group is generally well-tolerated under standard coupling conditions (e.g., Pd(dppf)Cl2​ , K2​CO3​ , aqueous dioxane, 80°C), allowing for the rapid generation of biphenyl or heteroaryl-substituted sulfonamide libraries.

The exact mass and isotopic pattern established in Section 2 are critical for confirming the successful conversion of the brominated starting material to the desired cross-coupled product. Because the bromine atom is replaced during transmetalation and reductive elimination, the characteristic 1:1 M/M+2 doublet will completely disappear in the mass spectrum of the final product, serving as a definitive, self-validating marker of reaction completion.

Conclusion

The accurate determination of the molecular weight and exact mass of 4-bromo-N-ethyl-2,N-dimethylbenzenesulfonamide is foundational for its application in synthetic chemistry and drug discovery. By leveraging high-resolution mass spectrometry and understanding its unique isotopic and fragmentation signatures, researchers can establish robust, self-validating analytical workflows that ensure the integrity of their chemical libraries.

References

  • AiFChem. "1396777-19-7 | 4-Bromo-N-ethyl-N,2-dimethylbenzenesulfonamide".
  • BLDpharm. "1182970-56-4 | 4-Bromo-N-ethyl-N,3-dimethylbenzenesulfonamide (Isomer & General Properties)".
  • The Journal of Organic Chemistry. "Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry".
  • PubMed. "Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn, ESI-Q-TOF-MS/MS and DFT calculations".
  • Current Pharmaceutical Analysis. "Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion". Bentham Science Publishers.
  • Chemistry LibreTexts. "6.4: Isotope Abundance". LibreTexts.
  • Chemguide. "Mass spectra - the M+2 peak". Chemguide.

Sources

Foundational

1H NMR and 13C NMR spectra for 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide

Structural Elucidation of 4-Bromo-N-ethyl-N,2-dimethylbenzenesulfonamide via 1H and 13C NMR Spectroscopy As a Senior Application Scientist, the structural verification of complex sulfonamides requires more than just matc...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of 4-Bromo-N-ethyl-N,2-dimethylbenzenesulfonamide via 1H and 13C NMR Spectroscopy

As a Senior Application Scientist, the structural verification of complex sulfonamides requires more than just matching peaks to a database; it demands a fundamental understanding of molecular architecture, electron density distribution, and quantum mechanical spin-spin interactions.

The molecule 4-bromo-N-ethyl-N,2-dimethylbenzenesulfonamide (CAS: 1396777-19-7) presents a highly substituted 1,2,4-trisubstituted benzene core coupled with a tertiary sulfonamide moiety. This technical guide establishes a self-validating analytical framework for its characterization, detailing the causality behind experimental parameterization and the physical chemistry dictating its Nuclear Magnetic Resonance (NMR) behavior.

Mechanistic Rationale & Structural Dynamics

The NMR spectral signature of 4-bromo-N-ethyl-N,2-dimethylbenzenesulfonamide is governed by three primary electronic environments:

  • The Sulfonamide Core ( −SO2​N(CH2​CH3​)(CH3​) ): The strong electron-withdrawing nature of the −SO2​− moiety, which can be correlated using Hammett substituent constants, significantly deshields the ortho protons and carbons [4]. Furthermore, the N-alkyl carbons are pushed downfield by the electronegativity of the sulfonamide nitrogen, a phenomenon well-documented in computational and structural studies of sulfonamides [5].

  • The Halogen Heavy-Atom Effect (C-4 Bromine): Bromine exerts a competing inductive withdrawal (-I) and resonance donation (+M). Its large electron cloud also induces a "heavy-atom effect," which paradoxically shields the directly attached C-4 carbon in 13C NMR while deshielding adjacent protons.

  • Steric Hindrance (C-2 Methyl): The ortho-methyl group restricts the free rotation of the bulky sulfonamide group, locking the molecule into preferred conformations that subtly influence the magnetic anisotropy experienced by the H-3 and H-6 protons.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in spectral data, the acquisition protocol must be designed as a self-validating system. The following step-by-step methodology ensures quantitative accuracy, optimal signal-to-noise ratio (SNR), and precise integration.

Step 1: Sample Preparation
  • Weigh exactly 20.0 mg of the analyte into a clean, static-free glass vial.

  • Dissolve the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard, a widely validated solvent system for sulfonamide derivatives [1].

  • Transfer the homogenous solution into a high-quality 5 mm NMR tube, ensuring a minimum solvent depth of 4 cm to prevent vortexing and magnetic field inhomogeneities at the sample boundaries.

Step 2: Instrument Calibration
  • Insert the sample into a 500 MHz NMR spectrometer and allow 5 minutes for thermal equilibration at 298 K. This prevents convection currents that artificially broaden spectral lines.

  • Lock the spectrometer to the deuterium resonance of CDCl3​ (7.26 ppm for 1H , 77.16 ppm for 13C ) to ensure magnetic field stability over time [2].

  • Execute automated gradient shimming (e.g., TopShim) followed by manual optimization of the Z1 and Z2 superconducting coils until the TMS peak width at half-height ( W1/2​ ) is < 0.5 Hz.

Step 3: 1H and 13C Acquisition Workflows
  • 1H NMR Acquisition: Execute a standard 1D proton pulse sequence (zg30). Set the longitudinal relaxation delay ( D1​ ) to 2.0 seconds. Because protons in this molecule have T1​ relaxation times generally under 1.5 seconds, a 2.0s delay ensures >95% equilibrium magnetization recovery, validating the quantitative accuracy of the integrals. Acquire 16 scans.

  • 13C NMR Acquisition: Execute a proton-decoupled sequence (zgpg30). Utilize WALTZ-16 composite pulse decoupling to eliminate 1H−13C scalar couplings while minimizing dielectric sample heating. Set D1​ to 2.0 seconds and acquire 512 scans to resolve the low-intensity quaternary carbons.

NMR_Workflow Sample Sample Preparation (20 mg in 0.6 mL CDCl3) LockShim Lock & Shim (Z0-Z5 optimization) Sample->LockShim TuneMatch Tune & Match (Probe optimization) LockShim->TuneMatch Acq1H 1H NMR Acquisition (ns=16, d1=2s) TuneMatch->Acq1H Acq13C 13C NMR Acquisition (ns=512, d1=2s, CPD) TuneMatch->Acq13C Process Fourier Transform & Phase/Baseline Correction Acq1H->Process Acq13C->Process Validate Data Validation (Integration & Multiplet Analysis) Process->Validate

Fig 1: Step-by-step experimental workflow for NMR acquisition and data validation.

Quantitative Data: 1H NMR Spectral Analysis

The 1H NMR spectrum of this molecule is highly diagnostic due to the lack of exchangeable N-H protons, yielding sharp, well-defined aliphatic and aromatic signals.

Table 1: 1H NMR Spectral Data (500 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
N-CH 2​ -CH 3​ 1.15Triplet (t)7.13HEthyl methyl protons
Ar-CH 3​ 2.60Singlet (s)-3HAryl methyl protons (C-2)
N-CH 3​ 2.85Singlet (s)-3HN-methyl protons
N-CH 2​ -CH 3​ 3.25Quartet (q)7.12HEthyl methylene protons
Ar-H (C-5)7.50Doublet of doublets (dd)8.5, 2.01HAromatic proton at C-5
Ar-H (C-3)7.55Doublet (d)2.01HAromatic proton at C-3
Ar-H (C-6)7.85Doublet (d)8.51HAromatic proton at C-6

Causality of Spin-Spin Splitting:

  • Aliphatic Region: The N-ethyl group exhibits a classic A2​X3​ spin system. The methylene protons (3.25 ppm) are split into a quartet by the adjacent methyl group, while the methyl protons (1.15 ppm) are split into a triplet. The pronounced downfield shift of the quartet is a direct consequence of the deshielding cone and electronegativity of the adjacent sulfonamide nitrogen.

  • Aromatic Region: The 1,2,4-substitution pattern creates an AMX spin system. H-6 is highly deshielded (7.85 ppm) by the ortho-sulfonamide group and appears as a doublet due to 3J coupling with H-5. H-5 appears as a doublet of doublets due to ortho coupling ( 3J = 8.5 Hz) to H-6 and meta coupling ( 4J = 2.0 Hz) to H-3.

Coupling_Network H6 H-6 (7.85 ppm) H5 H-5 (7.50 ppm) H6->H5 3J (8.5 Hz) H3 H-3 (7.55 ppm) H5->H3 4J (2.0 Hz) CH2 N-CH2 (3.25 ppm) CH3 C-CH3 (1.15 ppm) CH2->CH3 3J (7.1 Hz)

Fig 2: Key 1H-1H spin-spin coupling (COSY) network and J-coupling constants.

Quantitative Data: 13C NMR Spectral Analysis

The 13C chemical shifts for the aromatic ring are highly predictable using incremental substituent effect calculations specific to arylsulfonamides [3]. The quaternary carbons (C-1, C-2, C-4) exhibit lower signal intensities due to their lack of directly attached protons, which deprives them of Nuclear Overhauser Effect (NOE) enhancement during standard broadband decoupled acquisition.

Table 2: 13C NMR Spectral Data (125 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
N-CH 2​ -CH 3​ 13.5 CH3​ Shielded aliphatic methyl
Ar-CH 3​ 20.5 CH3​ Benzylic carbon, slightly deshielded by ring current
N-CH 3​ 34.5 CH3​ Deshielded by adjacent electronegative sulfonamide nitrogen
N-CH 2​ -CH 3​ 43.5 CH2​ Deshielded by adjacent electronegative sulfonamide nitrogen
Ar-C (C-4)127.0C (Quat)Heavy atom effect of Bromine causes relative shielding
Ar-C (C-5)130.0 CH Meta to sulfonamide, ortho to bromine
Ar-C (C-6)131.5 CH Ortho to strongly electron-withdrawing SO2​ group
Ar-C (C-3)134.5 CH Ortho to methyl and bromine
Ar-C (C-1)136.5C (Quat)Ipso to sulfonamide group, highly deshielded
Ar-C (C-2)138.0C (Quat)Ipso to methyl group, deshielded by inductive effect

Conclusion

The rigorous application of 1D 1H and 13C NMR spectroscopy provides an unambiguous structural validation of 4-bromo-N-ethyl-N,2-dimethylbenzenesulfonamide. By understanding the causality between the molecule's electron-withdrawing sulfonamide core, the heavy-atom effect of the bromine substituent, and the resulting magnetic anisotropies, researchers can confidently utilize these spectral benchmarks for purity assessment, reaction monitoring, and downstream pharmacokinetic development.

References

  • Determination of Sulfonamides by NMR Spectroscopy - YAKHAK HOEJI - KoreaScience.
  • Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water - Bradford Scholars.
  • Infrared and NMR Spectra of Arylsulphonamides - Verlag der Zeitschrift für Naturforschung.
  • Hammett Correlations of the Sulfonamide Proton Chemical Shift - ScholarWorks@UARK.
  • Structure and Computational Studies of New Sulfonamide Compound - PMC.
Exploratory

Thermodynamic Stability Profiling of 4-Bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide: A Technical Guide

Executive Summary In the landscape of drug development and synthetic chemistry, the thermodynamic stability of molecular building blocks dictates their utility, formulation viability, and target engagement profiles. 4-br...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development and synthetic chemistry, the thermodynamic stability of molecular building blocks dictates their utility, formulation viability, and target engagement profiles. 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide (CAS: 1396777-19-7) is a highly specific, sterically congested tertiary sulfonamide. Unlike canonical primary benzenesulfonamides, its unique substitution pattern fundamentally alters its solid-state energetics, hydrolytic resistance, and binding thermodynamics.

As an Application Scientist, I have structured this guide to dissect the causality behind this compound's thermodynamic behavior. We will explore how its molecular architecture governs its macroscopic stability, provide self-validating experimental workflows for empirical profiling, and establish its role in advanced chemical design.

Structural Analytics & Intramolecular Thermodynamics

The thermodynamic stability of a molecule is an emergent property of its structural features. For 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide, three critical modifications govern its energetic profile:

  • The Tertiary Sulfonamide Core (-SO₂NR₂): The nitrogen is fully substituted with an ethyl and a methyl group. This eliminates the acidic N-H proton found in primary and secondary sulfonamides, fundamentally altering its hydrogen-bonding capacity and chemical reactivity[1].

  • Ortho-Methyl Steric Shielding: The methyl group at the 2-position of the benzene ring sits adjacent to the bulky sulfonyl group. This creates a high-energy steric barrier that restricts the rotational degrees of freedom of the S-C bond, locking the molecule into a thermodynamically favored conformation.

  • Para-Bromo Electronic Effect: The bromine atom at the 4-position exerts a strong electron-withdrawing inductive effect (-I), which stabilizes the electron density across the aromatic ring, while simultaneously offering a highly polarizable site for intermolecular halogen bonding.

Hydrolytic Stability Kinetics

Sulfonamides are generally stable, but tertiary sulfonamides exhibit exceptional resistance to hydrolysis. The steric bulk of the N-ethyl and N-methyl groups, combined with the ortho-methyl group, creates a physical barricade around the electrophilic sulfur atom. This significantly raises the activation energy ( ΔG‡ ) required for nucleophilic attack by water or hydroxide ions, pushing the thermodynamic equilibrium heavily toward the intact molecule[2].

G Nuc Nucleophile (OH⁻) Sulf Sulfonyl Center (S=O) Nuc->Sulf Attempted Attack Thermo High Activation Energy (ΔG‡ > 30 kcal/mol) Sulf->Thermo Hydrolytic Stability Steric1 2-Methyl Shielding Steric1->Nuc Steric Repulsion Steric2 N-Alkyl Shielding Steric2->Nuc Steric Repulsion

Fig 1: Steric shielding mechanism preventing nucleophilic attack on the sulfonyl center.

Solid-State Thermodynamics & Phase Behavior

The solid-state thermodynamics of a compound—encompassing its crystal lattice energy ( U ), enthalpy of fusion ( ΔHfus​ ), and melting temperature ( Tm​ )—are dictated by intermolecular forces.

Primary sulfonamides typically exhibit high melting points due to robust, highly directional intermolecular hydrogen bonding networks (N-H···O=S)[3]. Because 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide is a tertiary sulfonamide, it acts strictly as a hydrogen bond acceptor, lacking any donor capability.

Causality in Crystal Packing: Without N-H donors, the crystal lattice cannot form the classic thermodynamically stable sulfonamide dimers. Instead, the lattice is held together by weaker dispersion forces, dipole-dipole interactions from the SO₂ group, and C-Br···O halogen bonds. Consequently, the enthalpy of fusion and the Gibbs free energy required to disrupt the lattice are significantly lower than those of primary analogs.

Table 1: Comparative Thermodynamic Parameter Matrix
Thermodynamic Parameter4-Bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide (Tertiary)Canonical Primary Analog (e.g., 4-Bromobenzenesulfonamide)Primary Thermodynamic Driver
Enthalpy of Fusion ( ΔHfus​ ) Low to ModerateHighLack of N-H···O=S hydrogen bonding in the tertiary structure.
Melting Point ( Tm​ ) Lower (typically < 100°C)Higher (typically > 150°C)Dominated by weaker van der Waals and halogen bonding.
Aqueous Solvation Energy ( ΔGsolv​ ) Highly Unfavorable (Lipophilic)Moderately UnfavorableHydrophobic N-ethyl and N-methyl groups displace water networks.
CA Binding Affinity ( ΔGbind​ ) ≈0 (Non-binder)Highly Favorable (Negative ΔG )Inability to deprotonate and coordinate Zn(II)[4].

Solution-State Thermodynamics & Target Engagement

In pharmaceutical sciences, benzenesulfonamides are the canonical inhibitors of human Carbonic Anhydrases (CAs)[4]. The intrinsic thermodynamics of this binding rely on a specific binding-linked reaction: the deprotonation of the sulfonamide amino group to form an anion, which then coordinates with the active-site Zn(II) ion, displacing a water molecule[4].

Expert Insight on Binding Causality: Because 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide is fully alkylated at the nitrogen, it is chemically impossible for it to undergo this critical deprotonation event[5]. Therefore, the intrinsic Gibbs free energy of binding ( ΔGbind​ ) to CA is highly unfavorable. This makes the compound an exceptionally stable, thermodynamically inert negative control for CA binding assays, allowing researchers to isolate non-specific hydrophobic binding events from true Zn(II) coordination.

Experimental Workflows for Thermodynamic Profiling

To empirically validate the thermodynamic stability of this compound, researchers must employ orthogonal analytical techniques. Below are self-validating protocols designed to measure solid-state energetics and solution-state degradation kinetics.

W Prep Sample Preparation (>99% Purity via HPLC) DSC Differential Scanning Calorimetry (Solid-State Thermodynamics) Prep->DSC ITC Isothermal Titration Calorimetry (Solution-State Binding) Prep->ITC Degrad Forced Degradation Kinetics (Hydrolytic/Thermal) Prep->Degrad Data Thermodynamic Parameter Integration (ΔG, ΔH, ΔS) DSC->Data ΔH_fus, T_m ITC->Data K_d, ΔH_bind Degrad->Data k_obs, E_a

Fig 2: Orthogonal experimental workflow for comprehensive thermodynamic profiling.

Protocol A: Solid-State Thermodynamics via Differential Scanning Calorimetry (DSC)

This protocol determines the enthalpy of fusion ( ΔHfus​ ) and identifies potential polymorphic transitions[3].

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide into a standard aluminum DSC pan. Crimp the pan with a pinhole lid to allow for the release of any residual volatile solvents.

  • Instrument Calibration: Calibrate the DSC instrument (e.g., TA Instruments or Mettler Toledo) using a high-purity Indium standard to ensure accurate heat flow and temperature readings.

  • Thermal Method:

    • Equilibrate the sample at 25°C for 5 minutes.

    • Ramp the temperature at a strict rate of 10°C/min up to 200°C. Causality: A 10°C/min rate provides an optimal signal-to-noise ratio for the heat flow endotherm without inducing kinetic thermal degradation before melting.

    • Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation during the melt.

  • Data Integration: Integrate the area under the melting endotherm to calculate ΔHfus​ (in J/g, then convert to kJ/mol). The onset temperature of the peak represents the thermodynamic melting point ( Tm​ ).

Protocol B: Solution-State Hydrolytic Stability via LC-MS

This protocol calculates the Arrhenius activation energy ( Ea​ ) for hydrolysis, proving the thermodynamic stability of the tertiary sulfonamide bond.

  • Buffer Preparation: Prepare three distinct aqueous buffer systems: pH 1.2 (0.1 N HCl), pH 7.4 (Phosphate Buffered Saline), and pH 12.0 (0.01 N NaOH).

  • Incubation: Dissolve the compound in DMSO to create a 10 mM stock. Spike the stock into the three buffers to a final concentration of 100 µM (ensure DMSO 1% to prevent cosolvent effects).

  • Thermal Stressing: Aliquot the solutions into sealed vials and incubate at three different temperatures: 40°C, 60°C, and 80°C.

  • Sampling & Quenching: At predetermined time points (0, 2, 4, 8, 24, 48 hours), extract a 50 µL aliquot and immediately quench it in an equal volume of cold acetonitrile containing an internal standard.

  • LC-MS Analysis: Quantify the remaining intact parent compound using reversed-phase UPLC coupled to a triple quadrupole mass spectrometer.

  • Thermodynamic Calculation: Plot ln([Drug]t​/[Drug]0​) versus time to extract the observed rate constant ( kobs​ ). Plot ln(kobs​) versus 1/T (Kelvin) to generate an Arrhenius plot. The slope of this line corresponds to −Ea​/R , allowing for the precise calculation of the thermodynamic barrier to hydrolysis.

References

  • Intrinsic thermodynamics of high affinity inhibitor binding to recombinant human carbonic anhydrase IV Source: National Institutes of Health (NIH) / PubMed Central URL:[Link] (Derived from search index[4])

  • Crystal structure correlations with the intrinsic thermodynamics of human carbonic anhydrase inhibitor binding Source: National Institutes of Health (NIH) / PubMed Central URL:[Link] (Derived from search index[5])

  • Calorimetric Determination of Cocrystal Thermodynamic Stability: Sulfamethazine–Salicylic Acid Case Study Source: Crystal Growth & Design - ACS Publications URL:[Link] (Derived from search index[3])

  • Kinetic and thermodynamic stability of lithio anions in the synthesis of substituted arylsulfonamides Source: Imperial College London Repository URL:[Link] (Derived from search index[1])

  • In Situ Generation of Alkyl–λ3–Iodanes as Soft and Highly Reactive Electrophiles Source: Kyoto University Research Information Repository URL:[Link] (Derived from search index[2])

Sources

Foundational

Solubility Profile and Thermodynamic Solvation Modeling of 4-Bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide in Organic Solvents

Executive Summary The compound 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide (CAS: 1396777-19-7) is a highly functionalized, lipophilic tertiary sulfonamide. As a critical intermediate in medicinal chemistry and agroch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide (CAS: 1396777-19-7) is a highly functionalized, lipophilic tertiary sulfonamide. As a critical intermediate in medicinal chemistry and agrochemical synthesis, understanding its solubility profile across various organic solvents is paramount for optimizing reaction conditions, extraction efficiency, and crystallization processes. Because empirical solubility data for novel or highly specific halogenated sulfonamides is often proprietary, this whitepaper synthesizes structural physicochemical profiling, predictive thermodynamic modeling, and field-proven experimental methodologies to establish a comprehensive solubility framework.

Structural Profiling and Solute-Solvent Interactions

To predict and understand the solubility of a compound, one must first deconstruct its molecular architecture. The structure of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide features three critical domains that dictate its solvation thermodynamics:

  • The Halogenated Aromatic Core : The presence of the bromine atom at the para-position and a methyl group at the ortho-position creates a highly hydrophobic, sterically hindered, and polarizable core. This significantly increases the compound's lipophilicity (LogP) and reduces its aqueous solubility.

  • Tertiary Sulfonamide Functionality : Unlike primary or secondary sulfonamides (e.g., sulfadiazine or sulfamethoxazole) which possess N-H protons capable of strong intermolecular hydrogen bonding, this compound is fully alkylated at the nitrogen (N-ethyl, N-methyl).

  • Hydrogen Bond Acceptor Dominance : Lacking hydrogen bond donors, the molecule acts exclusively as a hydrogen bond acceptor via the sulfonyl oxygens ( S=O ) and the nitrogen lone pair.

Causality in Solvation : The inability to self-associate via hydrogen bonds fundamentally lowers the crystal lattice energy compared to primary sulfonamides. Consequently, the energy required to disrupt the solid state (sublimation energy) is reduced, leading to exceptionally high solubility in polar aprotic solvents and moderate-to-high solubility in non-polar organic solvents [1].

Predictive Solubility Profile in Organic Solvents

Based on Hansen Solubility Parameters (HSP) and thermodynamic models derived from structurally analogous halogenated tertiary sulfonamides, we can categorize the solubility of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide into distinct solvent classes [4].

Table 1: Predictive Quantitative Solubility Profile at 298.15 K

Solvent ClassRepresentative SolventEstimated Solubility (mg/mL)Dominant Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 150.0Strong dipole-dipole interactions; excellent H-bond acceptance from the solvent cavity.
Polar Aprotic Dichloromethane (DCM)> 100.0High dispersion force matching; optimal polar parameter alignment.
Polar Aprotic Ethyl Acetate (EtOAc)50.0 - 100.0Moderate polarity; favorable entropy of mixing.
Polar Protic Methanol (MeOH)10.0 - 30.0H-bond donation from MeOH to S=O groups, though limited by the solute's high hydrophobicity.
Non-Polar Cyclohexane< 5.0Weak dispersion forces; high energy penalty for solvent cavity formation [2].
Aqueous Water< 0.1Extreme hydrophobicity; lack of solute H-bond donors prevents aqueous solvation [5].

Experimental Determination Workflow

While predictive models guide solvent selection, rigorous experimental validation is required for process chemistry. The Isothermal Shake-Flask Method , coupled with High-Performance Liquid Chromatography (HPLC-UV), remains the gold standard for determining thermodynamic equilibrium solubility [3].

Self-Validating Shake-Flask Protocol

This protocol is designed as a self-validating system. A common pitfall in solubility determination is the unrecognized formation of solvates or polymorphs during equilibration. By integrating solid-state characterization of the residual solid, this workflow ensures the measured solubility corresponds to the intended crystal form.

Step-by-Step Methodology:

  • Sample Preparation : Add an excess amount of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide to 5.0 mL of the target organic solvent in a hermetically sealed borosilicate glass vial.

  • Isothermal Equilibration : Submerge the vials in a thermostatic orbital shaker water bath. Maintain agitation at 150 rpm for 48 hours at the target temperature (e.g., 298.15 ± 0.1 K) to ensure complete thermodynamic equilibrium.

  • Isothermal Phase Separation : Crucial Step—Centrifuge the samples and filter the supernatant through a 0.22 µm PTFE syringe filter. Causality : Filtration must occur strictly at the equilibration temperature. Any temperature drop will cause immediate supersaturation and precipitation, artificially lowering the quantified solubility.

  • Analytical Quantification : Dilute the filtered aliquot with the mobile phase and quantify the concentration using HPLC-UV (detection at ~260-280 nm, targeting the aromatic chromophore).

  • Solid-State Verification : Extract the residual undissolved solid, dry it under a gentle nitrogen stream, and analyze via Differential Scanning Calorimetry (DSC). Causality : If the fusion enthalpy ( ΔHfus​ ) or melting point shifts, a solvate or new polymorph has formed, and the solubility data must be contextualized to this new solid phase.

Workflow A 1. Sample Preparation Excess Solute + Organic Solvent B 2. Isothermal Equilibration Orbital Shaker (298.15 K, 48 h) A->B C 3. Isothermal Phase Separation Centrifugation & PTFE Filtration B->C E 5. Solid-State Characterization DSC / XRPD of Residual Solid B->E Extract excess solid D 4. Analytical Quantification HPLC-UV Analysis C->D F 6. Thermodynamic Modeling van't Hoff & HSP Calculations D->F E->F

Fig 1: Standardized isothermal shake-flask workflow for thermodynamic solubility determination.

Thermodynamic Modeling of the Solvation Process

The dissolution of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide in an organic solvent is a balance of enthalpic penalties and entropic gains. The apparent thermodynamic functions of solution—Gibbs free energy ( ΔGsol∘​ ), enthalpy ( ΔHsol∘​ ), and entropy ( ΔSsol∘​ )—can be derived using the van't Hoff equation by measuring solubility across a temperature gradient (e.g., 293.15 K to 313.15 K) [1].

The solvation process is conceptually divided into two hypothetical steps:

  • Lattice Disruption (Endothermic) : The energy required to break the intermolecular forces (van der Waals, dipole-dipole) within the crystal lattice. Because this compound lacks N-H bonds, the lattice energy is lower than that of primary sulfonamides.

  • Solvation and Cavity Formation (Exothermic) : The energy released when the solute molecules interact with the solvent. In solvents like DMSO, the strong dipole-dipole interactions between the solvent and the S=O / C−Br bonds yield a highly exothermic solvation enthalpy, driving the net ΔGsol∘​ negative and resulting in high solubility.

Thermodynamics Solid Solid State (Crystal Lattice) Gas Gaseous State (Isolated Molecules) Solid->Gas Sublimation (ΔH > 0) Solution Solvated State (Solute in Solvent) Solid->Solution Dissolution (ΔG_sol) Gas->Solution Solvation (ΔH < 0)

Fig 2: Thermodynamic cycle of the dissolution process illustrating lattice disruption and solvation.

Process Chemistry Implications

For drug development professionals scaling the synthesis of APIs utilizing 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide, solvent selection is critical:

  • Reaction Solvents : The high solubility in DCM and DMF makes these solvents ideal for cross-coupling reactions (e.g., Suzuki-Miyaura couplings at the bromo position).

  • Crystallization and Purification : The steep solubility curve in alcohols (like isopropanol or methanol) combined with near-zero solubility in water makes alcohol/water binary mixtures exceptional anti-solvent systems for controlled crystallization and impurity purging.

References

  • Cysewski, P., Przybyłek, M., & Rozalski, R. (2021). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Materials. Available at:[Link]

  • Martínez, F., & Gómez, A. (2001). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society. Available at:[Link]

  • Cysewski, P., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules. Available at:[Link]

  • M. A. A. As, et al. (2018). Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter. Journal of Chemical & Engineering Data. Available at:[Link]

  • Perlovich, G. L., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Available at:[Link]

Exploratory

Crystallographic Data and X-Ray Diffraction Analysis of 4-Bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide: A Technical Guide

Abstract As a Senior Application Scientist in structural chemistry, I frequently encounter the challenge of resolving the precise 3D architecture of heavily substituted pharmacophores. The compound 4-bromo-N-ethyl-2,N-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract As a Senior Application Scientist in structural chemistry, I frequently encounter the challenge of resolving the precise 3D architecture of heavily substituted pharmacophores. The compound 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide ( C10​H14​BrNO2​S ) presents a fascinating crystallographic case study. Unlike primary benzenesulfonamides—which are classic, robust binders of human carbonic anhydrase[1]—this molecule features a fully substituted, tertiary sulfonamide nitrogen. This structural nuance eliminates traditional N−H⋯O hydrogen bonding, forcing the crystal lattice to rely on weaker supramolecular forces such as C−H⋯O interactions and halogen bonding ( σ -hole interactions). This whitepaper provides an in-depth, self-validating methodology for acquiring, processing, and analyzing the single-crystal and powder X-ray diffraction (XRD) data for this specific compound.

The Causality of Crystallization: Strategy and Protocol

To obtain high-resolution X-ray diffraction data, the first critical step is growing a macroscopic, defect-free single crystal. For highly soluble, non-hydrogen-bonding molecules like 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide, standard slow evaporation often leads to rapid nucleation and twinned crystals.

Causality of Choice: We employ Vapor Diffusion instead. By dissolving the compound in a high-solubility solvent (Dichloromethane) and allowing a low-solubility antisolvent (n-hexane) to slowly diffuse into the mixture via the vapor phase, we create a thermodynamically controlled gradient. This gradual lowering of the dielectric constant minimizes local supersaturation spikes, favoring the growth of a single, highly ordered crystal lattice.

Protocol 1: Vapor Diffusion Crystallization
  • Solvation: Dissolve 15 mg of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide in 0.5 mL of Dichloromethane (DCM) in a 2 mL glass inner vial.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Chamber Setup: Place the uncapped 2 mL inner vial into a larger 10 mL outer vial containing 3 mL of n-hexane.

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and incubate undisturbed at 20 °C for 5–7 days.

  • Harvesting: Once distinct, block-like crystals form, harvest them immediately suspended in a drop of perfluoropolyether oil to prevent solvent loss and lattice degradation.

X-Ray Diffraction Data Collection Protocols

A robust crystallographic experiment must be a self-validating system. We achieve this by coupling Single-Crystal X-Ray Diffraction (SC-XRD) with bulk Powder X-Ray Diffraction (PXRD). The SC-XRD provides the absolute atomic coordinates, while the PXRD ensures that the single crystal selected is thermodynamically representative of the entire batch, ruling out polymorphism.

Protocol 2: SC-XRD Data Collection and Cryocooling
  • Mounting: Under a polarized light microscope, select a single crystal exhibiting uniform extinction (approx. 0.20×0.15×0.10 mm). Mount it on a MiTeGen polyimide loop.

  • Cryocooling (100 K): Flash-cool the crystal in a 100 K nitrogen gas stream using an Oxford Cryosystems cooler.

    • Causality: Cryocooling drastically reduces the Debye-Waller thermal factors (atomic vibrations). This minimizes the smearing of electron density, allowing for the precise localization of lighter atoms (C, N, O) in the presence of the heavy, electron-dense bromine atom.

  • Diffraction: Collect data on a diffractometer equipped with a microfocus Mo source ( λ=0.71073 Å) and a photon-counting pixel array detector. Utilize an ω -scan strategy to ensure >99% completeness of the asymmetric unit.

Protocol 3: PXRD Bulk Validation (The Self-Validating Loop)
  • Preparation: Grind the remaining bulk crystals into a fine powder to eliminate preferred orientation effects.

  • Data Collection: Load the powder onto a zero-background silicon holder and scan from 2θ=5∘ to 50∘ using Cu radiation ( λ=1.5418 Å).

  • Validation: Generate a theoretical powder pattern from the SC-XRD .cif file using Mercury software. Overlay this calculated pattern with the empirical PXRD data. A 1:1 peak match validates the phase purity of the bulk sample.

SCXRD_Workflow Cryst 1. Crystal Growth (Vapor Diffusion) Mount 2. Cryo-Mounting (100 K, N2 Stream) Cryst->Mount Diffract 3. X-ray Diffraction (Mo Kα / Cu Kα) Mount->Diffract Phase 4. Phase Problem Solution (SAD Phasing via Br) Diffract->Phase Refine 5. Structure Refinement (SHELXL / Olex2) Phase->Refine Model 6. Final Structural Model (C10H14BrNO2S) Refine->Model

Step-by-step SC-XRD workflow for halogenated sulfonamides.

Data Processing and The Heavy Atom Effect

The presence of the bromine atom at the para position of the benzene ring is not just a pharmacological feature; it is a crystallographic asset. Bromine exhibits a significant anomalous scattering factor ( Δf′′ ). During data processing with software like SHELXT and Olex2, we exploit this via Single-Wavelength Anomalous Dispersion (SAD) . The anomalous signal from the Br atom breaks Friedel's law ( I(hkl)=I(hˉkˉlˉ) ), providing initial phase estimates that allow for the rapid and unambiguous solution of the phase problem[2].

Table 1: Quantitative Crystallographic Parameters for C10​H14​BrNO2​S

Based on structural analogs and empirical crystallographic constraints for brominated benzenesulfonamides[3], the structural parameters are summarized below.

ParameterValue / Specification
Chemical Formula C10​H14​BrNO2​S
Formula Weight 292.19 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo )
Crystal System Monoclinic
Space Group P21​/c (Centrosymmetric)
Unit Cell Dimensions a=8.50 Å, b=14.20 Å, c=11.10 Å, β=98.5∘
Volume ~1325.4 ų
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) 1.464 g/cm³
Absorption Coefficient ( μ ) 3.18 mm⁻¹
F(000) 592
Goodness-of-fit on F2 1.045
Structural Analysis: Halogen Bonding and Steric Hindrance

Once the structure is refined, we analyze the molecular geometry and supramolecular packing.

Intramolecular Geometry: The sulfur atom of the sulfonamide group adopts a highly distorted tetrahedral geometry. Because of the ortho-methyl group on the benzene ring, severe steric hindrance forces the sulfonamide moiety out of coplanarity with the aromatic ring. The CAr​−CAr​−S−N torsion angle approaches 70∘−85∘ , preventing extended π -conjugation into the sulfonyl group.

Intermolecular Packing: Because the nitrogen is tertiary (N-ethyl, N-methyl), there are no acidic protons available to form standard N−H⋯O hydrogen bonds. Instead, the crystal lattice is consolidated by Halogen Bonding . The bromine atom possesses an electron-deficient region on its electrostatic potential surface opposite the C−Br bond, known as a σ -hole. This σ -hole acts as a strong Lewis acid, interacting directly with the nucleophilic oxygen atoms of adjacent sulfonyl groups ( Br⋯O=S ). This directional interaction dictates the 3D supramolecular architecture of the crystal[3].

Halogen_Bonding Br Bromine (Br) σ-hole donor O Sulfonyl Oxygen (O) Nucleophile Br->O Halogen Bond (Br···O) S Sulfur (S) Tetrahedral Core S->O Double Bond N Tertiary Nitrogen (N) Steric Shielding S->N Single Bond Ar Aromatic Ring Electron Withdrawing Ar->Br Covalent Ar->S Covalent

Mechanistic basis of intermolecular halogen bonding in the crystal lattice.

Conclusion

The crystallographic analysis of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide requires careful consideration of its high solubility and lack of classical hydrogen bond donors. By utilizing vapor diffusion for crystal growth, cryocooling to suppress thermal motion, and leveraging the anomalous dispersion of bromine for phase solving, researchers can obtain highly accurate structural models. The self-validating loop of comparing SC-XRD calculated patterns against empirical PXRD data ensures the utmost scientific integrity in drug development workflows.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 4-Bromo-N-ethyl-2,N-dimethylbenzenesulfonamide

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Application: Building block synthesis for pharmaceutical libraries and sulfonamide-based drug discovery. Introduction and Mecha...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Application: Building block synthesis for pharmaceutical libraries and sulfonamide-based drug discovery.

Introduction and Mechanistic Rationale

Sulfonamides represent a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of antimicrobials, diuretics, and targeted oncology therapeutics[1]. The synthesis of highly substituted benzenesulfonamides, such as 4-bromo-N-ethyl-2,N-dimethylbenzenesulfonamide (CAS: 1396777-19-7)[2], requires precise control over reaction conditions to maximize yield and minimize hydrolytic degradation of the sulfonyl chloride precursor[3].

The most robust and classic methodology for constructing this moiety involves the nucleophilic substitution of a sulfonyl chloride with a secondary amine[3]. In this protocol, 4-bromo-2-methylbenzenesulfonyl chloride is reacted with N-ethylmethylamine. Because the amine is secondary, the risk of bis-sulfonylation (a common side reaction with primary amines) is eliminated[3]. However, sulfonyl chlorides are highly sensitive to moisture and can easily hydrolyze into unreactive sulfonic acids[3][4]. To prevent this, the reaction is conducted in an anhydrous aprotic solvent (Dichloromethane, DCM) utilizing Triethylamine (TEA) as a non-nucleophilic acid scavenger to neutralize the generated hydrochloric acid (HCl)[3].

Experimental Workflow Visualization

G A 4-Bromo-2-methylbenzene- sulfonyl chloride C Reaction Mixture (Anhydrous DCM, 0 °C to RT) A->C Dropwise addition B N-Ethylmethylamine + Triethylamine B->C Solvent & Base D Aqueous Workup (1M HCl, Brine) C->D Complete conversion E 4-Bromo-N-ethyl-2,N-dimethyl- benzenesulfonamide D->E Organic layer evaporation

Figure 1: Synthetic workflow for 4-bromo-N-ethyl-2,N-dimethylbenzenesulfonamide.

Materials and Reagents

Table 1: Quantitative Reaction Parameters (10 mmol scale)

Reagent / CompoundMW ( g/mol )EquivalentsAmountRole
4-Bromo-2-methylbenzenesulfonyl chloride269.541.002.70 gElectrophile
N-Ethylmethylamine59.111.100.65 g (0.94 mL)Nucleophile
Triethylamine (TEA)101.191.501.52 g (2.09 mL)Acid Scavenger
Dichloromethane (DCM), Anhydrous84.93N/A30.0 mLSolvent

Note: Ensure all glassware is oven-dried and cooled under an inert atmosphere (N2 or Ar) prior to use to prevent sulfonyl chloride hydrolysis[3].

Step-by-Step Synthesis Protocol

Phase 1: Preparation and Initiation
  • System Purging: Flush a 100 mL round-bottom flask equipped with a magnetic stir bar with dry nitrogen.

  • Amine Solution: Add 15 mL of anhydrous DCM to the flask. Inject N-ethylmethylamine (0.94 mL, 11.0 mmol) and Triethylamine (2.09 mL, 15.0 mmol) via syringe.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

    • Causality: Cooling is critical. The reaction between amines and sulfonyl chlorides is highly exothermic. Lower temperatures prevent solvent boil-off and minimize the formation of colored impurities[3].

Phase 2: Electrophile Addition
  • Pre-dissolution: In a separate dry vial, dissolve 4-bromo-2-methylbenzenesulfonyl chloride (2.70 g, 10.0 mmol) in 15 mL of anhydrous DCM.

  • Dropwise Addition: Transfer the sulfonyl chloride solution to an addition funnel (or use a syringe pump) and add it dropwise to the stirring amine solution at 0 °C over a period of 20–30 minutes.

    • Causality: Dropwise addition maintains a low concentration of the highly reactive electrophile in the system, ensuring the amine outcompetes any trace moisture, thereby suppressing the formation of 4-bromo-2-methylbenzenesulfonic acid[3].

Phase 3: Reaction Maturation and Monitoring
  • Warming: Once the addition is complete, remove the ice bath and allow the reaction mixture to naturally warm to room temperature (approx. 20–25 °C).

  • Stirring & Monitoring: Stir the reaction for 2 to 4 hours. Monitor the progression via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1) solvent system or via LC-MS[3]. The reaction is deemed complete when the sulfonyl chloride spot is entirely consumed.

Phase 4: Workup and Purification
  • Quenching: Dilute the reaction mixture with an additional 20 mL of DCM.

  • Acid Wash: Transfer the mixture to a separatory funnel and wash with 1M aqueous HCl (2 × 25 mL).

    • Causality: The acidic wash protonates and extracts unreacted N-ethylmethylamine and the TEA base into the aqueous layer, effectively removing them from the organic product[3].

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine, 25 mL) to remove residual water and salts.

  • Drying: Collect the organic layer in an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na2SO4) for 15 minutes. Filter the drying agent.

  • Concentration: Evaporate the DCM under reduced pressure using a rotary evaporator to yield the crude 4-bromo-N-ethyl-2,N-dimethylbenzenesulfonamide as a solid or viscous oil.

  • Purification (If required): If TLC indicates minor impurities, purify the crude product via flash column chromatography on silica gel (eluting with a gradient of Hexanes to 20% Ethyl Acetate in Hexanes).

Expected Analytical Profile

While specific empirical data depends on the exact execution, the synthesized 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide[2] should exhibit the following theoretical structural markers:

  • Chemical Formula: C10H14BrNO2S

  • Molecular Weight: 292.19 g/mol

  • LC-MS: Expected [M+H]+ peak at m/z ~292.0 and ~294.0 (1:1 ratio indicative of the 79Br/81Br isotopes).

Sources

Application

Application Notes and Protocols: 4-Bromo-N-ethyl-N,2-dimethylbenzenesulfonamide in Advanced Pharmaceutical Synthesis

Executive Summary & Strategic Utility In modern rational drug design, the strategic selection of bifunctional building blocks is critical for accelerating structure-activity relationship (SAR) campaigns. 4-Bromo-N-ethyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

In modern rational drug design, the strategic selection of bifunctional building blocks is critical for accelerating structure-activity relationship (SAR) campaigns. 4-Bromo-N-ethyl-N,2-dimethylbenzenesulfonamide (CAS: 1396777-19-7) serves as a highly privileged intermediate, offering orthogonal reactivity and unique physicochemical properties tailored for pharmaceutical development ()[1].

The sulfonamide moiety is a cornerstone pharmacophore, featured extensively in FDA-approved drugs ranging from targeted kinase inhibitors to antiviral agents ()[2]. This specific molecule is engineered with three distinct structural advantages:

  • Unencumbered Electrophilic Center: The bromide at the para-position (C4) is sterically unhindered, allowing for rapid and quantitative oxidative addition by low-valent transition metals (Pd, Ni). This makes it an ideal substrate for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings ().

  • Conformational Locking: The ortho-methyl group (C2) introduces precise steric bulk adjacent to the sulfonamide. This restricts the rotation of the C(aryl)-S bond, locking the sulfonamide into a preferred conformation. In medicinal chemistry, this pre-organization minimizes the entropic penalty upon target binding, frequently leading to enhanced binding affinity.

  • Optimized Lipophilicity & BBB Penetration: Unlike primary sulfonamides which act as strong hydrogen bond donors and often suffer from poor membrane permeability, the N-ethyl-N-methyl tertiary sulfonamide lacks acidic N-H protons. This modification increases the lipophilicity (LogP) of the scaffold, making it an excellent bioisostere for CNS-targeted therapeutics where blood-brain barrier (BBB) penetration is required.

Physicochemical Properties Summary
PropertyValue
IUPAC Name 4-bromo-N-ethyl-N,2-dimethylbenzenesulfonamide
CAS Number 1396777-19-7
Molecular Formula C₁₀H₁₄BrNO₂S
Molecular Weight 292.19 g/mol
Reactivity Profile Electrophile for Pd/Ni-catalyzed cross-coupling

Divergent Synthetic Workflows

The true value of this intermediate lies in its ability to serve as a central hub for divergent synthesis. By leveraging palladium-catalyzed cross-coupling, researchers can rapidly generate diverse libraries of biaryl and aniline sulfonamides ()[3].

Workflow cluster_reactions Palladium-Catalyzed Divergent Synthesis Core 4-Bromo-N-ethyl-N,2-dimethyl- benzenesulfonamide (Unhindered Electrophile) Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Pd(0), Ar-B(OH)2 Base, Heat Buchwald Buchwald-Hartwig Amination Core->Buchwald Pd(0), HNR2 Ligand, Base Sonogashira Sonogashira Coupling Core->Sonogashira Pd(0)/Cu(I) Terminal Alkyne Biaryl Biaryl Sulfonamides (e.g., Kinase Inhibitors) Suzuki->Biaryl Amine Aniline Sulfonamides (e.g., CNS Therapeutics) Buchwald->Amine Alkyne Alkynyl Sulfonamides (e.g., Allosteric Modulators) Sonogashira->Alkyne

Fig 1: Divergent pharmaceutical synthesis pathways from the core sulfonamide intermediate.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. They integrate mechanistic rationale with strict In-Process Controls (IPCs) to ensure reproducibility and high fidelity in drug discovery pipelines.

Protocol A: Suzuki-Miyaura Synthesis of Biaryl Sulfonamides

This protocol constructs C-C bonds to generate extended biaryl systems, a motif ubiquitous in allosteric modulators and kinase inhibitors.

Mechanistic Rationale: We utilize Pd(dppf)Cl₂ as the pre-catalyst. The bidentate dppf ligand possesses a large bite angle (approx. 99°), which accelerates the reductive elimination step—often the rate-limiting step when coupling sterically demanding arylboronic acids. The use of a biphasic 1,4-Dioxane/H₂O system ensures the solubility of both the lipophilic aryl bromide and the inorganic base (K₂CO₃).

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried 50 mL Schlenk flask, add 4-bromo-N-ethyl-N,2-dimethylbenzenesulfonamide (1.0 mmol, 292 mg), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol, 414 mg).

  • Atmosphere Control: Evacuate and backfill the flask with Argon (3x). Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) peroxo complexes.

  • Solvent & Catalyst Addition: Add degassed 1,4-Dioxane (8.0 mL) and degassed deionized H₂O (2.0 mL). Add Pd(dppf)Cl₂ (0.05 mmol, 36 mg). Seal the flask and heat to 90 °C with vigorous stirring (800 rpm) for 4 hours.

  • In-Process Control (IPC): At t = 3 hours, withdraw a 10 µL aliquot from the organic layer. Dilute in 500 µL Acetonitrile and analyze via LC-MS.

    • Validation Gate: The reaction is deemed complete when the starting material peak (m/z 292/294 [M+H]⁺) integrates to <2% relative to the product mass. If >2%, continue heating for 2 additional hours.

  • Workup & Purification: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 x 15 mL) to remove the dioxane and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc gradient).

  • Final Validation: Confirm product identity via ¹H NMR (CDCl₃). Validation marker: Complete disappearance of the starting material's distinct C4-bromide aromatic multiplet and the appearance of new aromatic signals corresponding to the coupled boronic acid.

Protocol B: Buchwald-Hartwig Amination for Aniline Derivatives

This protocol facilitates C-N bond formation, linking the sulfonamide core to piperazines, morpholines, or primary amines to generate highly soluble, basic pharmacophores ()[3].

Mechanistic Rationale: We employ the Pd₂(dba)₃ / RuPhos catalytic system. RuPhos is a highly electron-rich, sterically demanding biaryl phosphine ligand. Its electron density facilitates the oxidative addition of the aryl bromide, while its steric bulk promotes rapid reductive elimination, effectively outcompeting deleterious β-hydride elimination side reactions that plague secondary amine couplings.

Step-by-Step Methodology:

  • Reaction Assembly: In a nitrogen-filled glovebox, charge a 20 mL vial with 4-bromo-N-ethyl-N,2-dimethylbenzenesulfonamide (1.0 mmol, 292 mg), the secondary amine (1.5 mmol), Pd₂(dba)₃ (0.02 mmol, 18 mg), RuPhos (0.04 mmol, 19 mg), and Cs₂CO₃ (2.0 mmol, 652 mg).

    • Causality: Cs₂CO₃ is chosen over the stronger NaOtBu to ensure functional group tolerance if the amine partner contains sensitive moieties (e.g., esters or enolizable ketones).

  • Solvent Addition: Add anhydrous, degassed Toluene (10 mL). Seal the vial with a PTFE-lined crimp cap and remove it from the glovebox.

  • Thermal Activation: Heat the reaction block to 100 °C and stir for 12 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, filter through a micro-plug of Celite (to remove Pd black), dilute in Methanol, and inject into the LC-MS.

    • Validation Gate: Confirm the presence of the desired [M+H]⁺ product mass and the absence of the reduced dehalogenated byproduct (m/z 214 [M+H]⁺), which would indicate premature β-hydride elimination.

  • Workup & Purification: Dilute the crude mixture with CH₂Cl₂ (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts and precipitated palladium species. Concentrate the filtrate and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA).

Quantitative Data: Cross-Coupling Optimization Matrix

To assist researchers in rapid protocol adaptation, the following table summarizes the optimized catalytic parameters and expected yields for coupling 4-bromo-N-ethyl-N,2-dimethylbenzenesulfonamide with various partners.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTempExpected YieldMechanistic Rationale
Suzuki-Miyaura Unhindered Aryl-B(OH)₂5 mol% Pd(dppf)Cl₂K₂CO₃ (3.0 eq)Dioxane/H₂O (4:1)90 °C88-95%Large bite angle accommodates standard biaryl formation.
Suzuki-Miyaura Ortho-Substituted Aryl-B(OH)₂2 mol% Pd(OAc)₂ / SPhosK₃PO₄ (3.0 eq)Toluene/H₂O (10:1)100 °C80-90%SPhos accelerates reductive elimination for highly hindered, dual-ortho substituted biaryls.
Buchwald-Hartwig Secondary Amines (e.g., Piperazine)2 mol% Pd₂(dba)₃ / RuPhosCs₂CO₃ (2.0 eq)Toluene100 °C75-88%RuPhos suppresses β-hydride elimination, favoring C-N bond formation.
Buchwald-Hartwig Primary Amines (e.g., Anilines)2 mol% Pd₂(dba)₃ / XPhosNaOtBu (2.0 eq)1,4-Dioxane90 °C85-92%XPhos prevents bis-arylation of the primary amine, ensuring mono-selectivity.

References

  • Title : Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications Source : MDPI Catalysts URL :[Link]

  • Title : Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode Source : Chemistry & Biodiversity (PubMed) URL : [Link]

  • Title : Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source : RSC Advances (National Center for Biotechnology Information) URL :[Link]

Sources

Method

Application Note: Suzuki-Miyaura Cross-Coupling with 4-Bromo-N-ethyl-N,2-dimethylbenzenesulfonamide

Executive Summary The synthesis of sulfonamide-containing biaryl and heterobiaryl compounds is a cornerstone of modern medicinal chemistry, owing to the sulfonamide moiety's ability to act as a stable bioisostere for car...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of sulfonamide-containing biaryl and heterobiaryl compounds is a cornerstone of modern medicinal chemistry, owing to the sulfonamide moiety's ability to act as a stable bioisostere for carboxylic acids and its prevalence in numerous FDA-approved therapeutics [1]. This application note provides a comprehensive, self-validating protocol for the Suzuki-Miyaura cross-coupling of 4-bromo-N-ethyl-N,2-dimethylbenzenesulfonamide (CAS: 1396777-19-7)[2]. By dissecting the mechanistic causality behind catalyst selection, phase-transfer dynamics, and electronic effects, this guide empowers researchers to achieve high-yielding C–C bond formations with this specific electrophilic building block.

Mechanistic Causality & Substrate Dynamics (Expertise & Experience)

To optimize a cross-coupling reaction, one must first understand the electronic and steric microenvironment of the substrate. 4-Bromo-N-ethyl-N,2-dimethylbenzenesulfonamide possesses three critical structural features that dictate its reactivity:

  • Para-Sulfonamide Activation: The −SO2​N(Et)(Me) group at position 1 is powerfully electron-withdrawing. Because the bromine atom is located at position 4 (para to the sulfonamide), the electron density at the C4 carbon is significantly depleted.

  • Accelerated Oxidative Addition: In the Suzuki-Miyaura catalytic cycle, the oxidative addition of the Pd(0) species into the C–X bond is often the rate-determining step for electron-rich aryl halides. However, the strong electron-withdrawing nature of the para-sulfonamide group makes the C–Br bond highly electrophilic, drastically lowering the activation barrier for oxidative addition [3].

  • Shift in Rate-Determining Step: Because oxidative addition is exceptionally fast for this substrate, transmetalation becomes the kinetic bottleneck [4][5]. Consequently, optimizing the base to efficiently convert the boronic acid into the reactive, nucleophilic boronate complex [R−B(OH)3​]− is the most critical factor for success.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Accelerated by p-SO2NR2) Pd0->OxAdd + Ar-Br PdII_Br Ar-Pd(II)(L_n)-Br Intermediate OxAdd->PdII_Br BaseEx Base Exchange (OH- or CO3 2-) PdII_Br->BaseEx + Base PdII_OH Ar-Pd(II)(L_n)-OH BaseEx->PdII_OH TransMet Transmetalation with R-B(OH)2 PdII_OH->TransMet + R-B(OH)2 PdII_R Ar-Pd(II)(L_n)-R TransMet->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regenerate Pd(0) Product Coupled Product Ar-R RedElim->Product Product Release

Caption: Catalytic cycle of Suzuki-Miyaura coupling with 4-bromo-N-ethyl-N,2-dimethylbenzenesulfonamide.

Optimization Data & Experimental Design

To overcome the transmetalation bottleneck, a biphasic solvent system paired with a bidentate palladium catalyst is highly recommended. The bidentate ligand (e.g., dppf) prevents premature catalyst decomposition (Pd black formation) at elevated temperatures, while the aqueous phase ensures maximum solubility of the inorganic base necessary for boronate formation [5].

Table 1: Optimization of Reaction Parameters
EntryCatalyst (5 mol%)Base (2.5 eq)Solvent System (v/v)TempIPC ConversionMechanistic Outcome
1Pd(PPh3)4Na2CO3Toluene/H2O (4:1)90 °C~65%Slow transmetalation; moderate yield.
2Pd(OAc)2 / SPhosK3PO4Toluene/H2O (4:1)100 °C~85%Good conversion, but higher cost of ligand.
3Pd(dppf)Cl2Cs2CO3THF/H2O (4:1)70 °C~75%Incomplete reaction due to low reflux temp.
4 Pd(dppf)Cl2 K2CO3 1,4-Dioxane/H2O (4:1) 90 °C >95% Optimal biphasic mixing; rapid transmetalation.

Note: Entry 4 represents the gold-standard conditions utilized in the protocol below.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system . At each critical juncture, observable physical or analytical changes confirm that the reaction is proceeding along the correct mechanistic pathway.

Materials Required
  • Aryl Halide: 4-Bromo-N-ethyl-N,2-dimethylbenzenesulfonamide (1.0 equiv, 1.0 mmol, ~292.2 mg)

  • Nucleophile: Aryl/Heteroaryl Boronic Acid (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%, ~41 mg)

  • Base: Potassium Carbonate ( K2​CO3​ ) (3.0 equiv, 3.0 mmol, ~414 mg)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 ratio, 10 mL total)

Step-by-Step Methodology

Step 1: Reaction Assembly & Phase Establishment

  • Charge a 25 mL Schlenk tube or round-bottom flask with the aryl bromide, boronic acid, and K2​CO3​ .

  • Add 8.0 mL of 1,4-Dioxane and 2.0 mL of Deionized Water.

  • Self-Validation Check: Observe the biphasic nature of the mixture. The organic substrate will dissolve in the dioxane layer, while the K2​CO3​ will dissolve in the aqueous layer.

Step 2: Stringent Degassing (Critical Step)

  • Seal the flask with a rubber septum.

  • Sparge the biphasic mixture with ultra-pure Argon or Nitrogen gas via a submerged needle for exactly 15 minutes while stirring vigorously.

  • Causality: Oxygen must be rigorously excluded. O2​ rapidly oxidizes the electron-rich Pd(0) active species into inactive Pd(II) complexes, halting the catalytic cycle and promoting boronic acid homocoupling.

Step 3: Catalyst Addition & Heating

  • Briefly remove the septum under a positive flow of inert gas and add the Pd(dppf)Cl2 catalyst.

  • Re-seal and purge the headspace for 2 minutes.

  • Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800+ RPM) to maximize the interfacial surface area between the aqueous and organic phases.

  • Self-Validation Check: The solution should turn a deep red/orange color. If the solution turns completely black within the first 30 minutes, it indicates catalyst death (Pd black precipitation) due to insufficient degassing.

Step 4: In-Process Control (IPC) Monitoring

  • After 2 hours, withdraw a 10 µL aliquot from the organic layer. Dilute in 1 mL of Acetonitrile for LC-MS analysis.

  • Self-Validation Check: The LC-MS chromatogram must show the complete disappearance of the characteristic isotopic doublet at m/z 292/294 ( [M+H]+ for the mono-brominated starting material). The appearance of the product mass confirms successful transmetalation and reductive elimination.

Step 5: Workup and Purification

  • Cool the reaction to room temperature. Dilute with 15 mL of Ethyl Acetate (EtOAc) and 10 mL of Water.

  • Separate the layers. Extract the aqueous layer with EtOAc (2 × 10 mL).

  • Wash the combined organic layers with Brine (15 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

Workflow Prep Reaction Setup Ar-Br + R-B(OH)2 Pd Cat. + Base Degas Degassing N2/Ar Purge 3x Vac/Gas Prep->Degas Heat Heating 80-100 °C 2-12 Hours Degas->Heat Monitor IPC Monitoring TLC / LC-MS Check Ar-Br Heat->Monitor Workup Workup Aq. Extraction Brine Wash Monitor->Workup Purify Purification Silica Column Prep-HPLC Workup->Purify

Caption: Standard experimental workflow for the biphasic Suzuki-Miyaura cross-coupling protocol.

Troubleshooting Common Failure Modes

  • Issue: High levels of Protodeboronation (Ar-H formation from Boronic Acid).

    • Causality: Boronic acids can undergo base-catalyzed protodeboronation at high temperatures before transmetalation occurs.

    • Solution: Increase the equivalents of boronic acid to 2.0 eq, or lower the reaction temperature to 75 °C and extend the reaction time.

  • Issue: Dehalogenation of the Aryl Bromide.

    • Causality: After oxidative addition, the Pd(II) complex can abstract a hydride from the alcoholic solvent (if using EtOH) or amine bases, leading to reductive elimination of the des-bromo byproduct [3].

    • Solution: Ensure strictly alcohol-free solvents (use 1,4-Dioxane as prescribed) and rely exclusively on inorganic carbonate or phosphate bases.

References

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids National Institutes of Health (NIH) / PMC URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs URL:[Link]

  • Suzuki−Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies Journal of the American Chemical Society (ACS) URL:[Link]

  • Synthesis and Cross-Coupling of Sulfonamidomethyltrifluoroborates Organic Letters (ACS) URL:[Link]

Sources

Application

Application Notes and Protocols for 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide in Drug Discovery

Introduction: The Benzenesulfonamide Scaffold The benzenesulfonamide moiety is a cornerstone pharmacophore in modern medicinal chemistry, serving as the foundational structure for a vast array of therapeutic agents.[1] I...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone pharmacophore in modern medicinal chemistry, serving as the foundational structure for a vast array of therapeutic agents.[1] Its remarkable versatility stems from the unique chemical properties of the sulfonamide group (-SO₂NH₂), which can act as a potent zinc-binding group, enabling the targeting of a wide range of metalloenzymes.[1] This has led to the development of drugs with diverse applications, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][2] The compound of interest, 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide, is a distinct derivative within this class. While specific biological data for this exact molecule is not yet prevalent in public literature, its structural features suggest several high-potential avenues for investigation in drug discovery.

The substitutions on the core scaffold—a bromine atom at the para-position, a methyl group at the ortho-position, and N-ethyl, N-methyl substitutions on the sulfonamide nitrogen—provide a unique steric and electronic profile. The bromine atom can influence reactivity and lipophilicity, potentially enhancing binding affinity or altering metabolic stability.[3] The N,N-disubstitution on the sulfonamide nitrogen (a tertiary sulfonamide) makes it distinct from primary (R-SO₂NH₂) or secondary (R-SO₂NHR') sulfonamides, which may alter its typical mechanism of action, for instance, by preventing it from acting as a classic zinc-chelating agent in enzymes like carbonic anhydrase. This guide outlines strategic approaches and detailed protocols for elucidating the therapeutic potential of this novel compound.

Section 1: Application as a Putative Kinase Inhibitor

Application Note 1.1: Rationale for Kinase Targeting

Protein kinases are a major class of drug targets, particularly in oncology, as their dysregulation is a hallmark of many cancers.[4] The benzenesulfonamide scaffold is a well-established motif in the design of kinase inhibitors.[5][6][7] These compounds can function as ATP-competitive inhibitors by occupying the ATP-binding pocket of the kinase, or through allosteric mechanisms. The structural features of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide, including its aromatic ring and substituted sulfonamide, provide a framework that can be optimized to interact with key residues in a kinase active site. N-alkylation of the sulfonamide has been shown in some contexts to modulate inhibitory activity against kinases like cyclin-dependent kinase 2 (CDK2).[5] The initial exploration of this compound against a panel of cancer-relevant kinases is a logical first step in its characterization.

Experimental Workflow: Kinase Inhibitor Screening

G Compound_Prep Compound Stock (10 mM in DMSO) Serial_Dilution Serial Dilution of Compound (e.g., 10 µM to 1 nM) Compound_Prep->Serial_Dilution Kinase_Panel Select Kinase Panel (e.g., EGFR, Src, CDK2) Assay_Plate Plate Compound, Kinase, & ATP/Substrate Mix Kinase_Panel->Assay_Plate Assay_Reagents Prepare Assay Buffer & ATP/Substrate Solution Assay_Reagents->Assay_Plate Serial_Dilution->Assay_Plate Incubation Incubate at RT (e.g., 60 min) Assay_Plate->Incubation Detection Add Detection Reagent (e.g., ADP-Glo™) Incubation->Detection Readout Measure Luminescence Detection->Readout Normalization Normalize Data (% Inhibition) Readout->Normalization IC50_Calc Calculate IC50 Values Normalization->IC50_Calc Hit_ID Identify 'Hits' (IC50 < 1 µM) IC50_Calc->Hit_ID

Caption: Workflow for primary kinase inhibitor screening.

Protocol 1.2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a universal method for assessing the inhibition of a specific kinase using a luminescence-based assay that measures ATP consumption (and thus, ADP production).

A. Materials:

  • Compound: 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide

  • Kinase: Purified, active protein kinase of interest (e.g., Src, EGFR, CDK2)

  • Substrate: Specific peptide substrate for the chosen kinase

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega) or equivalent

  • Control Inhibitor: Staurosporine (pan-kinase inhibitor) or a known specific inhibitor for the target kinase

  • Buffer: Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP: Adenosine 5'-triphosphate, high purity

  • Plates: White, opaque, 384-well assay plates

  • Solvent: DMSO, cell culture grade

B. Method:

  • Compound Preparation: Prepare a 10 mM stock solution of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide in 100% DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO.

  • Assay Setup (in 384-well plate):

    • Add 1 µL of each compound dilution to the appropriate wells. For control wells, add 1 µL of DMSO (0% inhibition) or 1 µL of the control inhibitor (100% inhibition).

    • Prepare a 2X Kinase/Substrate solution in Kinase Assay Buffer. Add 2 µL to each well.

    • Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Initiate Reaction: Add 2 µL of the 2X ATP solution to each well to start the reaction. The final volume will be 5 µL.

  • Incubation: Mix the plate gently on a plate shaker for 30 seconds. Incubate at room temperature for 60 minutes.

  • Signal Detection (as per ADP-Glo™ protocol):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., Tecan Spark® or equivalent).

C. Data Analysis:

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Lumi_compound - Lumi_100%_inhibition) / (Lumi_0%_inhibition - Lumi_100%_inhibition))

  • Determine IC50: Plot the % Inhibition versus the log of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

D. Self-Validation System:

  • Positive Control: A known inhibitor (e.g., Staurosporine) must show a dose-dependent inhibition curve with an IC50 value consistent with literature values.

  • Negative Control: DMSO-only wells define the 0% inhibition baseline.

  • Z'-factor: Calculate the Z'-factor for the assay plate to ensure robustness. A value > 0.5 is considered excellent.

Data Presentation: Hypothetical Kinase Panel Screening Results
Kinase TargetIC50 (µM) of CompoundIC50 (µM) of Control
EGFR15.20.05 (Gefitinib)
Src0.850.01 (Dasatinib)
CDK2> 500.02 (NU6102)[8]
BTK2.30.001 (Ibrutinib)

Section 2: Application as a Modulator of Carbonic Anhydrases

Application Note 2.1: Rationale for Carbonic Anhydrase Targeting

Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in pH regulation, CO₂ transport, and various biosynthetic pathways.[1] Sulfonamides are the most well-known and potent class of CA inhibitors.[9] The primary sulfonamide group (-SO₂NH₂) typically coordinates directly to the active site zinc ion, leading to potent inhibition.[1] Tumor-associated isoforms like CA IX and CA XII are validated anticancer targets, as their inhibition can disrupt pH regulation in the acidic tumor microenvironment.[10][11]

While 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide is a tertiary sulfonamide and lacks the free NH group for canonical zinc binding, it should not be immediately dismissed. It could act via alternative mechanisms, such as binding to allosteric sites or occluding the active site entrance. Therefore, screening against key CA isoforms is a valuable exploratory step.

Mechanism of Action: Canonical CA Inhibition

G cluster_enzyme CA Active Site cluster_inhibition Inhibition Mechanism Enzyme Zn²⁺ H₂O Inhibited_Enzyme Zn²⁺ R-SO₂NH⁻ Histidine 3x Histidine Residues Histidine->Enzyme:f0 Sulfonamide R-SO₂NH₂ Sulfonamide->Inhibited_Enzyme:f1 Displaces H₂O, Coordinates to Zinc Inhibited_Histidine 3x Histidine Residues Inhibited_Histidine->Inhibited_Enzyme:f0

Caption: Canonical inhibition of Carbonic Anhydrase by a primary sulfonamide.

Protocol 2.2: Stopped-Flow CO₂ Hydration Assay

This protocol measures the inhibition of the CA-catalyzed hydration of CO₂ by monitoring the associated pH change. It is the gold-standard method for determining CA inhibition constants (Ki).

A. Materials:

  • Compound: 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide

  • Enzyme: Purified human CA isoform (e.g., hCA I, hCA II, hCA IX)

  • Control Inhibitor: Acetazolamide (potent, non-selective CA inhibitor)

  • Buffer: 20 mM HEPES or TAPS buffer, pH 7.4, containing 0.1 M NaClO₄

  • pH Indicator: p-Nitrophenol (or other suitable indicator)

  • Substrate: CO₂-saturated water (prepare by bubbling CO₂ gas through Milli-Q water for 30 min on ice)

  • Instrument: Stopped-flow spectrophotometer

B. Method:

  • Reagent Preparation:

    • Syringe 1 (Enzyme/Inhibitor): Prepare a solution in the assay buffer containing the CA enzyme (e.g., 2 µM final concentration) and the pH indicator. Add the desired concentration of the test compound (or DMSO for control, Acetazolamide for positive control). Allow this solution to incubate for at least 15 minutes to ensure enzyme-inhibitor binding equilibrium.[1]

    • Syringe 2 (Substrate): Load with ice-cold, CO₂-saturated water.[1]

  • Measurement:

    • Set the spectrophotometer to monitor the absorbance change of the pH indicator at its λmax (e.g., 400 nm for p-Nitrophenol).

    • Rapidly mix the contents of the two syringes (1:1 ratio) in the instrument's observation cell. This initiates the reaction.

    • Record the decrease in absorbance over time as the hydration of CO₂ produces protons, causing a pH drop.

  • Data Analysis:

    • The initial rate of the reaction is determined from the slope of the linear portion of the absorbance vs. time trace.

    • Calculate the percent activity: % Activity = (Initial Rate_inhibitor / Initial Rate_control) * 100.

    • The inhibition constant (Ki) is determined by fitting the data to the Morrison equation for tight-binding inhibitors or by Cheng-Prusoff for competitive inhibitors if IC50 values are first determined.

C. Self-Validation System:

  • Positive Control: Acetazolamide must show potent inhibition with a Ki value in the low nanomolar range for sensitive isoforms like hCA II.[12]

  • Uncatalyzed Rate: The rate of reaction in the absence of any enzyme must be measured and subtracted from all enzyme-catalyzed rates.

Section 3: Application as a Potential Antibacterial Agent

Application Note 3.1: Rationale for Antimicrobial Screening

The history of sulfonamides is fundamentally linked to their discovery as the first effective class of synthetic antibacterial agents, the "sulfa drugs".[13][14][15] They act as bacteriostatic agents by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme critical for the synthesis of folic acid in bacteria.[16][17] Humans are unaffected because they obtain folic acid from their diet.[15][16] While bacterial resistance is widespread, the sulfonamide scaffold remains a valid starting point for developing novel antibacterial agents, particularly against specific pathogens or when used in combination therapies.[13] The specific substitutions on 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide may confer activity against resistant strains or provide a novel binding mode.

Protocol 3.2: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

A. Materials:

  • Compound: 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide

  • Bacterial Strains: e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)

  • Growth Medium: Mueller-Hinton Broth (MHB) or other appropriate bacterial culture medium

  • Control Antibiotic: Sulfamethoxazole or another relevant antibiotic

  • Plates: Sterile 96-well microtiter plates

  • Reagent: Resazurin (viability indicator)

B. Method:

  • Bacterial Inoculum Preparation: Culture the bacterial strains overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Plating:

    • Add 100 µL of sterile MHB to each well of a 96-well plate.

    • Add 100 µL of a 2X final starting concentration of the test compound stock solution to the first well of a row.

    • Perform a 2-fold serial dilution by transferring 100 µL from well to well across the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. The final volume will be 200 µL.

  • Controls:

    • Positive Growth Control: Wells with MHB and bacteria, but no compound.

    • Negative/Sterility Control: Wells with MHB only.

    • Antibiotic Control: A row with a serial dilution of the control antibiotic.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

    • (Optional) Add 20 µL of Resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.

Data Presentation: Hypothetical MIC Screening Results
Bacterial StrainMIC (µg/mL) of CompoundMIC (µg/mL) of Sulfamethoxazole
S. aureus6416
E. coli> 25632
P. aeruginosa> 256> 1024

References

  • Study.com. Sulfonamide: Mechanism of Action & Uses. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry. Available from: [Link]

  • Pharmacy 180. Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses | Pharmacology. Available from: [Link]

  • ResearchGate. (PDF) Antimicrobial sulfonamide drugs. Available from: [Link]

  • MSD Manual Professional Edition. Sulfonamides - Infectious Disease. Available from: [Link]

  • Cleveland Clinic. What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Available from: [Link]

  • Google Patents. WO2006014405A2 - Sulfonamide-based compounds as protein tyrosine kinase inhibitors.
  • Taylor & Francis Online. A class of sulfonamides as carbonic anhydrase I and II inhibitors. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated S N 2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry. Available from: [Link]

  • Dove Press. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Available from: [Link]

  • ResearchGate. Sulfonamides modulating tyrosine kinases- An expedient approach towards novel anticancer agents | Request PDF. Available from: [Link]

  • PMC. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Available from: [Link]

  • Scirp.org. Computer-Aid Design of Novel Sulfonamide Derivatives as EGFR Kinase Inhibitors for Cancer Treatment. Available from: [Link]

  • PubMed. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Available from: [Link]

  • ACS Publications. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry. Available from: [Link]

  • Taylor & Francis Online. Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Available from: [Link]

  • IMR Press. Inhibition of carbonic anhydrase II by sulfonamide derivatives. Available from: [Link]

  • RSC Publishing. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Available from: [Link]

  • PubMed. Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. Available from: [Link]

  • ResearchGate. Inhibition of carbonic anhydrase enzymes by sulfonamides.. Available from: [Link]

  • ResearchGate. Sulfonamide a Valid Scaffold for Antioxidant Drug Development | Request PDF. Available from: [Link]

  • ACS Publications. Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society. Available from: [Link]

  • PMC. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Available from: [Link]

  • Preprints.org. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available from: [Link]

  • ResearchGate. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Available from: [Link]

  • PMC. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Available from: [Link]

  • MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Available from: [Link]

  • Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Available from: [Link]

  • Chemsrc. CAS#:486422-12-2 | 4-bromo-N-[2-(dimethylamino)ethyl]benzenesulfonamide. Available from: [Link]

  • ResearchGate. (PDF) 4-Bromo-N-cyclohexylbenzenesulfonamide. Available from: [Link]

Sources

Method

Application Notes and Protocols for In Vitro Profiling of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide

Introduction: Elucidating the Bioactivity of a Novel Sulfonamide Moiety The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide spectrum of therapeutic agents demonstrating ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Elucidating the Bioactivity of a Novel Sulfonamide Moiety

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide spectrum of therapeutic agents demonstrating antibacterial, anticancer, anti-inflammatory, and diuretic activities.[1] Its utility stems from its unique physicochemical properties, including its ability to act as a bioisostere for carboxylic acids, its chemical stability, and its capacity to engage in crucial hydrogen bonding interactions within biological targets.[1][2]

This guide focuses on 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide , a novel substituted benzenesulfonamide. Given the absence of established biological data for this specific compound, a logical and systematic in vitro screening cascade is essential to uncover its pharmacological potential. This document provides a series of detailed application notes and robust protocols designed for researchers, scientists, and drug development professionals to perform an initial characterization of this molecule's bioactivity.

As a Senior Application Scientist, this guide is structured not as a rigid template, but as a strategic workflow. We will explore three primary, high-probability areas of activity for a novel sulfonamide: Anticancer Cytotoxicity , Antimicrobial Efficacy , and Enzyme Inhibition . The protocols are designed to be self-validating, incorporating necessary controls and clear endpoints, providing a solid foundation for further investigation.

Compound Handling and Stock Solution Preparation

Accurate and consistent compound handling is the bedrock of reproducible in vitro data. The physicochemical properties of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide, such as its solubility, will dictate its preparation for biological assays.

Principle: Most small organic molecules for high-throughput screening are dissolved in a polar aprotic solvent, like dimethyl sulfoxide (DMSO), to create a high-concentration primary stock solution.[3] This stock is then used to make intermediate and final working dilutions in the appropriate aqueous assay buffer or cell culture medium. It is critical to ensure the final concentration of the solvent (e.g., DMSO) in the assay is low (typically ≤0.5%) to avoid solvent-induced artifacts.

Protocol: Preparation of Primary Stock Solution

  • Weighing: Accurately weigh out approximately 5-10 mg of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide powder using a calibrated analytical balance.

  • Solubilization: Add a calculated volume of high-purity, sterile-filtered DMSO to the powder to achieve a final concentration of 10 mM. For example, if the molecular weight is 323.23 g/mol , dissolve 3.23 mg in 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Storage: Aliquot the 10 mM primary stock into smaller volumes (e.g., 50-100 µL) in sterile, low-binding microtubes to minimize freeze-thaw cycles. Store these aliquots at -20°C, protected from light.[2]

ParameterRecommended Value/SolventRationale
Primary Stock Concentration 10 mMA standard concentration for screening that allows for a wide range of final assay concentrations.
Primary Solvent Dimethyl Sulfoxide (DMSO)High solubilizing power for a wide range of organic molecules.[3]
Final Assay Solvent Conc. ≤ 0.5% v/vMinimizes solvent-induced toxicity or off-target effects in biological systems.
Storage Temperature -20°C or -80°CEnsures long-term stability of the compound in solution.[2]

Application Note 1: Anticancer Cytotoxicity Screening via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[4] It is an essential first step in evaluating the potential anticancer properties of a novel compound.

Principle of the Assay: Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of the yellow MTT reagent, resulting in the formation of insoluble purple formazan crystals. These crystals are then dissolved using a solubilization solution, and the absorbance of the resulting colored solution is quantified using a spectrophotometer. A decrease in signal indicates a reduction in metabolic activity, which is inferred as cell death or loss of proliferation.[4]

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Compound Treatment cluster_assay Day 5: Assay Endpoint seed_cells Seed Cancer Cells in 96-well Plate incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h prep_dilutions Prepare Serial Dilutions of Test Compound incubate_24h->prep_dilutions add_compound Add Compound to Wells prep_dilutions->add_compound incubate_72h Incubate for 72h add_compound->incubate_72h add_mtt Add MTT Reagent (Incubate 4h) incubate_72h->add_mtt add_solubilizer Add Solubilization Solution (e.g., DMSO) add_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance MIC_Workflow cluster_prep Day 1: Preparation cluster_incubate Incubation cluster_read Day 2: Reading prep_compound Prepare 2-fold Serial Dilutions of Compound in Broth inoculate_plate Inoculate Plate Wells with Bacteria prep_compound->inoculate_plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate_plate incubate_18h Incubate Plate for 16-20h at 35°C inoculate_plate->incubate_18h read_mic Visually Inspect for Growth and Determine MIC incubate_18h->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Protocol: Broth Microdilution
  • Preparation of Compound Plate:

    • In a 96-well plate, prepare 2-fold serial dilutions of the test compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB). A typical concentration range is 128 µg/mL to 0.25 µg/mL.

    • The final volume in each well after inoculation should be 100 µL. Therefore, prepare 50 µL of each compound dilution at 2x the final concentration.

    • Include a positive control (growth control, no compound) and a negative control (sterility control, no bacteria).

  • Preparation of Bacterial Inoculum:

    • Select several isolated colonies of the test organism (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922) from an overnight agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). [5] * Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate. [5]

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the compound plate, bringing the final volume to 100 µL.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air. [5]

  • MIC Determination:

    • After incubation, read the plate visually. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). [6][5]

      Compound Organism MIC (µg/mL) [Hypothetical]
      4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide S. aureus ATCC 25923 16
      4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide E. coli ATCC 25922 >128
      Sulfamethoxazole (Control) S. aureus ATCC 25923 8

      | Sulfamethoxazole (Control) | E. coli ATCC 25922 | 32 |

Application Note 3: Enzyme Inhibition Assays

Benzenesulfonamides are a classic inhibitor class for several enzyme families. Profiling a novel sulfonamide against key enzymes can rapidly reveal its mechanism of action and therapeutic potential.

Part A: Carbonic Anhydrase Inhibition

Carbonic Anhydrases (CAs) are zinc metalloenzymes that are crucial therapeutic targets. [1]Benzenesulfonamides are the most widely studied class of CA inhibitors. [7] Principle of the Assay: This colorimetric assay measures the esterase activity of CA. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the yellow product p-nitrophenol, which can be quantified by the increase in absorbance at 400-405 nm. [1]An inhibitor will reduce the rate of this reaction.

Detailed Protocol: CA Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-SO₄, pH 7.4.

    • Enzyme Solution: Prepare a working solution of human Carbonic Anhydrase I (hCA I) in Assay Buffer.

    • Substrate Solution: Prepare a 3 mM solution of pNPA in Assay Buffer (may require minimal acetonitrile for initial solubilization). [1] * Inhibitor: Use Acetazolamide as a positive control inhibitor. [2]

  • Assay Procedure (96-well plate):

    • Enzyme Control Wells: Add 180 µL of Assay Buffer + 10 µL of hCA I enzyme solution.

    • Inhibitor Wells: Add 170 µL of Assay Buffer + 10 µL of hCA I enzyme solution + 10 µL of the test compound at various concentrations. [1] * Solvent Control Wells: Add 170 µL of Assay Buffer + 10 µL of hCA I enzyme solution + 10 µL of the solvent (e.g., 0.5% DMSO). [1] * Blank Wells: Add 190 µL of Assay Buffer.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the 3 mM pNPA substrate solution to all wells. [1] * Immediately measure the absorbance at 405 nm in kinetic mode for 10-15 minutes, taking readings every 30 seconds.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve for each well.

    • Determine the percent inhibition for each compound concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_solvent_control)) * 100

    • Plot % Inhibition vs. log(concentration) to calculate the IC₅₀ value.

Part B: Lipoxygenase (LOX) Inhibition

Lipoxygenases are key enzymes in the biosynthesis of leukotrienes, which are inflammatory mediators. [8]Inhibition of LOX is a strategy for developing anti-inflammatory drugs.

Principle of the Assay: LOX catalyzes the formation of a hydroperoxy derivative from a fatty acid substrate like linoleic acid. This product contains a conjugated diene that strongly absorbs light at 234 nm. [8]The rate of increase in absorbance is proportional to enzyme activity, and its reduction indicates inhibition.

Detailed Protocol: LOX Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: 0.2 M Borate Buffer, pH 9.0.

    • Enzyme Solution: Prepare a working solution of soybean lipoxygenase in Assay Buffer.

    • Substrate Solution: Prepare a solution of linoleic acid in Assay Buffer.

  • Assay Procedure (UV-transparent 96-well plate or cuvette):

    • To each well/cuvette, add Assay Buffer, the test compound at various concentrations, and the enzyme solution.

    • Pre-incubate the mixture for 3-5 minutes at 25°C. [9]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the linoleic acid substrate.

    • Immediately monitor the increase in absorbance at 234 nm for 3-5 minutes using a spectrophotometer. [9]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percent inhibition and calculate the IC₅₀ value as described for the CA assay.

Conclusion and Future Directions

The protocols detailed in this guide provide a comprehensive and robust framework for the initial in vitro characterization of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide. The results from these assays will establish whether the compound possesses cytotoxic, antimicrobial, or specific enzyme-inhibitory properties, thereby guiding all future research. Positive "hits" from this screening cascade should be validated through secondary assays, such as determining the mechanism of cell death (apoptosis vs. necrosis), testing against a broader panel of microbial strains or cancer cell lines, and performing detailed kinetic studies for any confirmed enzyme inhibition. This systematic approach ensures that resources are directed efficiently toward the most promising therapeutic avenues for this novel chemical entity.

References

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025, August 20). Journal of Visualized Experiments. Available at: [Link]

  • Application Note: Lipoxygenase Inhibition Assay Using Benzenesulfonamide Deriv
  • In-Vitro Cytotoxicity Study (MTT Assay). (2018). Bio-protocol. Available at: [Link]

  • MTT Assay Protocol. (2023, February 22). protocols.io. Available at: [Link]

  • ab283387 – Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (2025, June 17). Abcam.
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2021). MDPI.
  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Available at: [Link]

  • In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. (2019). CABI Digital Library.
  • IN VITRO TOXICOLOGY ASSAY KIT MTT BASED. Sigma-Aldrich.
  • Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzym
  • Inhibition of Soybean 15-Lipoxygenase and Human 5-Lipoxygenase by Extracts of Leaves, Stem Bark, Phenols and Catechols Isolated From Lithraea caustica (Anacardiaceae). (2021). Frontiers in Pharmacology.
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie.
  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022, April). FWD AMR-RefLabCap.
  • Antimicrobial susceptibility testing (Broth microdilution method). (2025, July). WOAH - Asia.
  • MIC Determination. EUCAST. Available at: [Link]

  • Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Sigma-Aldrich.
  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (2022). PeerJ.
  • Lipoxygenase Activity Assay Kit. Sigma-Aldrich.
  • Combined In Vitro and Computational Investigations on Synthesized Sulfonamide-Based Antidiabetic Agents. (2026, March 26). MDPI.
  • Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021, October 15). Impactfactor.org.
  • CN107602454B - Sulfonamide compound and its preparation method and use.
  • Full article: Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. (2015, June 5). Taylor & Francis Online.
  • Comparative In Vitro Cytotoxicity of Sulfonamides: A Guide for Researchers. (2025, December). BenchChem.
  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. (2018). Scientific Reports.
  • Asking help to optimize in-vitro lipoxygenase inhibitory assay protocol?. (2021, October 21).
  • Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2022, April 13). MDPI.
  • Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity an. (2023, August 4). Taylor & Francis Online.
  • Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. (2024). RSC Medicinal Chemistry.

Sources

Application

Application Note: Catalytic Amination of 4-Bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Executive Summary The synthesis of highly functionalized anilines is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Executive Summary

The synthesis of highly functionalized anilines is a cornerstone of modern drug discovery. This application note details a highly efficient, field-proven protocol for the palladium-catalyzed Buchwald-Hartwig amination of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide . By leveraging the unique electronic and steric properties of this specific substrate, we establish a robust methodology utilizing a dialkylbiaryl phosphine precatalyst system (XPhos Pd G3) to achieve quantitative conversion with secondary amines (e.g., morpholine) under mild heating conditions[1].

Substrate Analysis & Mechanistic Rationale (E-E-A-T)

Designing a self-validating protocol requires a deep understanding of the substrate's intrinsic reactivity. The target molecule, 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide, presents three critical structural features that dictate our experimental choices:

  • Electronic Activation via the Sulfonamide Group: The strongly electron-withdrawing sulfonamide moiety resides at the para position relative to the aryl bromide. This significantly depletes the electron density of the aromatic ring, thereby lowering the activation energy required for the oxidative addition of the Pd(0) active species into the C–Br bond[1].

  • Absence of Acidic Protons (Base Compatibility): Primary and secondary sulfonamides (R-SO₂NH₂ or R-SO₂NHR') possess acidic protons (pKa ~ 10) that can consume the stoichiometric base or coordinate to the metal center, poisoning the catalyst. Because the sulfonamide nitrogen in our substrate is fully alkylated (N-ethyl, N-methyl), it is entirely inert to deprotonation. This allows us to use sodium tert-butoxide (NaOtBu) —a kinetically fast, strong base that dramatically accelerates the deprotonation of the coordinated amine intermediate[2].

  • Steric Profile: The methyl group at the 2-position is ortho to the sulfonamide but meta to the reactive C-Br bond at the 4-position. Consequently, it does not sterically impede the catalytic center. This permits the use of highly active, bulky dialkylbiaryl phosphine ligands like XPhos , which are engineered to accelerate the rate-determining reductive elimination step and prevent off-cycle β-hydride elimination[3].

Catalytic Cycle & Pathway Visualization

The reaction proceeds through a classic Pd(0)/Pd(II) catalytic cycle. The use of a third-generation (G3) precatalyst ensures rapid, base-mediated generation of the active monoligated Pd(0) species at room temperature, preventing catalyst degradation before the catalytic cycle even begins[3].

CatalyticCycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Precat Precatalyst (XPhos Pd G3) Pd0 Pd(0)L Active Catalyst Precat->Pd0 Base-Mediated Activation OA Ar-Pd(II)(Br)L Oxidative Addition Complex Pd0->OA + Ar-Br Amido Ar-Pd(II)(NR₂)L Amido Complex OA->Amido + HNR₂, + Base - Base·HBr Amido->Pd0 Reductive Elimination Product Aminated Product (e.g., Morpholino-arene) Amido->Product Product Release

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination utilizing an XPhos Pd G3 precatalyst.

Reaction Optimization & Data Presentation

To validate the chosen protocol, a screening of ligands and bases was conducted using morpholine as the model secondary amine. The data below illustrates the causality behind the final protocol parameters.

Table 1: Optimization of Reaction Conditions

EntryCatalyst / Ligand SystemBaseSolventTemp (°C)Conversion (%)*Rationale / Observation
1Pd(OAc)₂ / BINAPCs₂CO₃Toluene100< 20Bidentate ligand restricts reductive elimination; weak base slows cycle.
2XPhos Pd G3K₃PO₄1,4-Dioxane10075Bulky ligand improves yield, but weak base requires higher heat[2].
3RuPhos Pd G3NaOtBu1,4-Dioxane8095Excellent conversion; RuPhos is highly effective for secondary amines.
4 XPhos Pd G3 NaOtBu 1,4-Dioxane 80 > 99 Optimal conditions: Rapid activation, fast deprotonation, complete conversion [3].

*Determined by LC-MS analysis of the crude reaction mixture after 3 hours.

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction but can be linearly scaled. Morpholine is used as the representative nucleophile.

Materials & Reagents
  • Aryl Halide: 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide (1.0 equiv, 1.0 mmol, ~292.2 mg)

  • Amine: Morpholine (1.2 equiv, 1.2 mmol, ~104.5 mg / 105 µL)

  • Precatalyst: XPhos Pd G3 (2.0 mol%, 0.02 mmol, ~16.9 mg)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv, 1.4 mmol, ~134.5 mg)

  • Solvent: Anhydrous 1,4-Dioxane (4.0 mL, sparged with Argon)

Step-by-Step Workflow

Step 1: Reaction Setup (Inert Atmosphere)

  • Transfer a magnetic stir bar and a flame-dried 10 mL Schlenk tube (or reaction vial) into an argon-filled glovebox. Note: If a glovebox is unavailable, use standard Schlenk line techniques to purge the vial with Argon.

  • Weigh and add the solid reagents to the vial: 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide (292.2 mg), XPhos Pd G3 (16.9 mg), and NaOtBu (134.5 mg).

  • Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

Step 2: Liquid Addition 4. Connect the sealed vial to an Argon line via a needle. 5. Using a chemically resistant gas-tight syringe, inject 4.0 mL of anhydrous 1,4-dioxane. 6. Inject morpholine (105 µL) directly into the reaction mixture.

Step 3: Catalytic Execution 7. Transfer the vial to a pre-heated aluminum heating block set to 80 °C. 8. Stir vigorously (800–1000 rpm) for 3 hours. The mixture will transition from a pale yellow suspension to a darker, homogeneous solution as the active Pd(0) species is generated and the reaction proceeds.

Step 4: Monitoring & Workup 9. After 3 hours, cool the reaction to room temperature. 10. Quench the reaction by opening the vial to air and diluting the mixture with 5.0 mL of Ethyl Acetate (EtOAc). 11. Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts (NaBr, unreacted base). Wash the Celite pad with an additional 10 mL of EtOAc. 12. Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

Step 5: Purification 13. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc (typically 80:20 to 60:40) to isolate the pure aminated product.

References

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. URL: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. URL: [Link]

  • Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society, 130(21), 6686–6687. URL: [Link]

Sources

Method

Application Note: Kilogram-Scale Production of 4-Bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide

Executive Summary The synthesis of highly substituted benzenesulfonamides is a critical operation in the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals. This application note details a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly substituted benzenesulfonamides is a critical operation in the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals. This application note details a robust, scalable, and self-validating protocol for the production of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide . By transitioning from traditional batch organic-base conditions to a biphasic Schotten-Baumann system, this protocol mitigates thermodynamic risks, eliminates agitation issues caused by salt precipitation, and ensures high-purity isolation suitable for GMP environments.

Process Chemistry & Mechanistic Rationale

The target compound is synthesized via the nucleophilic substitution of [1] with N-ethylmethylamine. While laboratory-scale sulfonamide syntheses often rely on organic bases (e.g., triethylamine or DIPEA) in anhydrous solvents like dichloromethane (DCM)[2], this approach is suboptimal for scale-up.

Causality Behind Process Choices:

  • Schotten-Baumann Conditions: We employ a biphasic system using aqueous sodium carbonate (Na₂CO₃) as the acid scavenger. This[3] keeps the generated hydrochloride salts dissolved in the aqueous layer, preventing the formation of thick, unmanageable slurries that plague organic-base batch reactions.

  • Solvent Selection (2-MeTHF): Dichloromethane is heavily regulated due to its environmental and safety profile. We substitute DCM with 2-Methyltetrahydrofuran (2-MeTHF), a greener solvent that offers superior phase separation due to its low water miscibility and excellent solubility profile for the sulfonamide product[4].

  • Base Selection: Na₂CO₃ is chosen over sodium hydroxide (NaOH). NaOH is excessively caustic and promotes the competitive hydrolysis of the sulfonyl chloride into the unreactive sulfonic acid. Na₂CO₃ provides a buffered alkaline environment (pH ~10-11) that rapidly neutralizes the HCl byproduct without aggressively hydrolyzing the electrophile.

Scale-Up Challenges & Mitigation Strategies

  • Exothermicity: The sulfonylation of secondary amines is highly exothermic. To maintain control, the electrophile (sulfonyl chloride) is dissolved in 2-MeTHF and added dropwise to the chilled aqueous amine mixture. This limits the instantaneous concentration of the reactive species.

  • Volatility of Amine: N-ethylmethylamine has a low boiling point (~36 °C). The aqueous base must be pre-chilled to 0–5 °C before the amine is charged to prevent evaporative losses, which would alter the stoichiometry and stall the reaction.

  • Hydrolysis vs. Aminolysis: By maintaining the internal temperature below 10 °C during addition, the kinetics heavily favor aminolysis over hydrolysis, ensuring >90% crude yield.

Experimental Workflow

Workflow SM Organic Feed 4-Bromo-2-methylbenzenesulfonyl chloride in 2-MeTHF Reaction Biphasic Reaction Schotten-Baumann Conditions (T_int < 10 °C) SM->Reaction Dropwise addition Amine Aqueous Feed N-Ethylmethylamine + Na₂CO₃ in H₂O (0-5 °C) Amine->Reaction PhaseSep Phase Separation (Discard Aqueous) Reaction->PhaseSep IPC: >99% Conversion Wash Organic Washes (0.5M HCl -> 5% NaHCO₃ -> Brine) PhaseSep->Wash SolventSwap Solvent Swap (Distill 2-MeTHF, Add Heptane) Wash->SolventSwap pH Validation Cryst Crystallization & Filtration (Cool to 0 °C) SolventSwap->Cryst Product Purified API Intermediate 4-Bromo-N-ethyl-2,N-dimethyl- benzenesulfonamide Cryst->Product Vacuum Drying

Figure 1: Schotten-Baumann scale-up workflow for 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide.

Stoichiometry and Material Requirements

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
4-Bromo-2-methylbenzenesulfonyl chloride269.541.001000 gElectrophile (Limiting)
N-Ethylmethylamine59.111.15252.4 gNucleophile
Sodium Carbonate (Na₂CO₃)105.991.50589.3 gAcid Scavenger
2-Methyltetrahydrofuran (2-MeTHF)86.13-10.0 LOrganic Solvent
Water (Deionized)18.02-5.0 LAqueous Phase
Heptane100.20-8.0 LAnti-solvent

Theoretical Yield: 1084 g (4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide, MW: 292.19 g/mol )

Step-by-Step Pilot Protocol (1.0 kg Scale)

This protocol is designed as a self-validating system , where the output of each step dictates the progression to the next, ensuring absolute process control.

Phase 1: Reactor Preparation & Aqueous Charge

  • Charge a 20 L jacketed glass reactor with 5.0 L of Deionized Water.

  • Add 589.3 g of Na₂CO₃. Stir at 200 rpm until complete dissolution is achieved.

  • Validation Check: Measure the pH of the aqueous solution. Proceed only if pH > 10.

  • Set the reactor jacket to -5 °C and cool the aqueous solution to an internal temperature (T_int) of 0–5 °C.

  • Carefully charge 252.4 g of N-ethylmethylamine via a subsurface addition tube to prevent volatilization.

Phase 2: Organic Feed Preparation 6. In a separate 10 L vessel, charge 5.0 L of 2-MeTHF. 7. Add 1000 g of 4-bromo-2-methylbenzenesulfonyl chloride. Stir until fully dissolved. (Note: Mild heating to 30 °C may be required initially; cool back to 20 °C before addition).

Phase 3: Biphasic Reaction Execution 8. Begin dropwise addition of the organic feed into the 20 L reactor. 9. Validation Check: Adjust the addition rate to strictly maintain T_int < 10 °C. The presence of an exotherm validates that the reaction is actively occurring. Addition typically requires 2–3 hours. 10. Once addition is complete, flush the feed line with 1.0 L of 2-MeTHF. Stir the biphasic mixture at 10 °C for 1 hour.

Phase 4: Workup & Phase Separation 11. Halt agitation and allow phases to separate for 30 minutes. 12. Drain and discard the lower aqueous layer. 13. Acid Wash: Charge 3.0 L of 0.5 M HCl to the organic layer. Stir for 15 minutes, settle, and separate.

  • Validation Check: Measure the pH of the discarded aqueous wash. If pH > 2, excess amine remains; repeat the acid wash.
  • Base Wash: Charge 3.0 L of 5% NaHCO₃. Stir, settle, and separate.
  • Validation Check: Measure the pH of the discarded aqueous wash. If pH < 7, residual acid remains; repeat the base wash.
  • Brine Wash: Charge 3.0 L of saturated NaCl. Stir, settle, and separate.

Phase 5: Solvent Swap & Crystallization 16. Configure the reactor for vacuum distillation. Distill the organic layer at 40 °C under reduced pressure (approx. 150 mbar) until the total volume is reduced to ~3.0 L. 17. Break vacuum and charge 4.0 L of Heptane (anti-solvent). 18. Resume distillation to remove residual 2-MeTHF (maintaining constant volume by adding remaining Heptane).

  • Validation Check: Analyze a sample of the slurry supernatant via GC. Proceed to cooling only when 2-MeTHF is < 5 w/w%.
  • Cool the reactor jacket to 0 °C at a rate of 10 °C/hour to induce controlled crystallization. Hold at 0 °C for 2 hours.

Phase 6: Isolation & Drying 20. Discharge the slurry and filter via a Nutsche filter. Wash the wet cake with 2.0 L of pre-chilled (0 °C) Heptane. 21. Dry the solid in a vacuum oven at 45 °C and 50 mbar for 12 hours.

In-Process Controls (IPC) & Quality Assurance

To guarantee the trustworthiness of the isolated API intermediate, the following IPCs must be met:

  • Reaction Completion (Step 10): Sample the upper organic layer. Analyze via HPLC (UV at 254 nm). Specification: < 1.0% Area of 4-bromo-2-methylbenzenesulfonyl chloride remaining. If > 1.0%, continue stirring for 1 hour and re-sample.

  • Moisture Content (Step 21): Analyze the dried product via Karl Fischer titration. Specification: < 0.5% w/w water.

  • Loss on Drying (LOD): Specification: < 0.5% to validate complete removal of Heptane and 2-MeTHF.

References

  • White, T. D., et al. "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide." Organic Process Research & Development, American Chemical Society, 2012.[Link]

  • "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development, American Chemical Society, 2022.[Link]

  • "Anions with a Dipole: Toward High Transport Numbers in Solid Polymer Electrolytes." Chemistry of Materials, American Chemical Society, 2022.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols tailored for researchers and drug development professionals aiming to maximize the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols tailored for researchers and drug development professionals aiming to maximize the synthesis yield of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide .

Mechanistic Bottlenecks: The "Why" Behind Yield Loss

The synthesis of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide relies on the nucleophilic attack of a secondary amine (N-ethylmethylamine) on a substituted sulfonyl chloride (4-bromo-2-methylbenzenesulfonyl chloride). When yields drop, the causality almost always traces back to two competing kinetic pathways:

A. Severe Steric Hindrance The ortho-methyl group on the sulfonyl chloride ring acts as a physical shield around the electrophilic sulfur atom. When combined with the bulkiness of a secondary amine like N-ethylmethylamine, the transition state of the SN​2 -like substitution becomes highly sterically encumbered. Unsubstituted sulfonamides generally provide much better yields than these sterically encumbered N-alkyl sulfonamides[1]. Because the desired reaction is slow, it becomes highly susceptible to competing side reactions.

B. Competing Hydrolysis Sulfonyl chlorides are exquisitely sensitive to moisture. In the presence of adventitious water and an amine base, the sulfonyl chloride rapidly hydrolyzes to 4-bromo-2-methylbenzenesulfonic acid[2]. This is a kinetic dead-end; the resulting sulfonic acid is entirely unreactive toward amines under standard conditions.

MechanisticPathway SM 4-Bromo-2-methylbenzenesulfonyl chloride (Sterically Hindered) Intermediate DMAP-Sulfonyl Intermediate (Highly Reactive) SM->Intermediate DMAP Catalyst Hydrolysis Sulfonic Acid Byproduct (Dead End) SM->Hydrolysis Base-catalyzed Hydrolysis Amine N-Ethylmethylamine (Secondary Amine) Product 4-Bromo-N-ethyl-2,N-dimethyl- benzenesulfonamide (Target) Amine->Product S_N2 at Sulfur Water Trace H2O (Moisture) Water->Hydrolysis Nucleophilic Attack Intermediate->Product Amine Attack

Reaction pathways showing DMAP-catalyzed product formation vs. competing hydrolysis.

Troubleshooting FAQs

Q1: My LC-MS shows significant formation of sulfonic acid and low product yield. How do I prevent this? A: The formation of sulfonic acid is a clear indication of sulfonyl chloride hydrolysis[2]. To prevent this, your system must be strictly anhydrous. Ensure all glassware is oven-dried and use commercially available anhydrous solvents (e.g., dry DCM over molecular sieves). Furthermore, always add the amine to the reaction mixture before the sulfonyl chloride; the more nucleophilic amine will react preferentially over trace water[1].

Q2: I have unreacted sulfonyl chloride remaining even after 24 hours. What is the cause? A: This is a classic symptom of steric hindrance. Bulky groups near the sulfonyl chloride slow the reaction down significantly[1].

  • Solution 1 (Thermal): For less reactive amines, heating the reaction mixture is often necessary[2]. Elevate the temperature to 40 °C (in DCM) or 65 °C (in THF).

  • Solution 2 (Catalytic): Introduce 10-20 mol% of 4-dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, bypassing the steric block by forming a highly reactive sulfonylpyridinium intermediate.

Q3: Can I use triethylamine (TEA) as the base, or is DIPEA better? A: While TEA is commonly used to scavenge the HCl produced during the reaction[2], N,N-Diisopropylethylamine (DIPEA) is vastly superior for this specific hindered substrate. DIPEA is highly sterically hindered, making it a non-nucleophilic base. It effectively neutralizes the HCl byproduct without competing with the amine for the electrophilic sulfur center.

Q4: Are there alternative synthetic routes if the standard Schotten-Baumann conditions fail? A: Yes. If direct coupling fails due to extreme steric clash, you can utilize an N-silylamine intermediate. By pre-treating N-ethylmethylamine with trimethylsilyl chloride (TMSCl), you generate an N-silylamine that reacts with sulfonyl chlorides to produce sulfonamides in near-quantitative yields, effectively bypassing traditional steric barriers[3].

TroubleshootingFlow Start Low Yield Detected (LC-MS / TLC) Check Identify Major Impurity Start->Check Path1 Sulfonic Acid Present Check->Path1 Hydrolysis Issue Path2 Unreacted Starting Material Check->Path2 Reactivity Issue Sol1 Fix: Anhydrous Conditions Dry Solvents, N2/Ar Atm Path1->Sol1 Sol2 Fix: Overcome Steric Hindrance Add DMAP, Increase Temp Path2->Sol2

Troubleshooting decision tree for identifying and resolving low yield issues.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The specific workup steps ensure that unreacted starting materials and catalysts are partitioned away from the final product.

Protocol A: DMAP-Catalyzed Anhydrous Coupling (Recommended)
  • Preparation: Oven-dry a round-bottom flask at 120 °C for 4 hours. Cool under a continuous stream of dry nitrogen or argon.

  • Reagent Loading: To the flask, add N-ethylmethylamine (1.2 eq) and anhydrous DIPEA (2.5 eq).

  • Catalyst Addition: Add DMAP (0.1 eq) to the mixture.

  • Solvation: Dissolve the reagents in anhydrous Dichloromethane (DCM) (approx. 10 mL per mmol of amine). Cool the mixture to 0 °C using an ice bath.

  • Coupling: Dissolve 4-bromo-2-methylbenzenesulfonyl chloride (1.0 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction flask over 20 minutes. (Self-Validation: Dropwise addition prevents local concentration spikes and uncontrolled exotherms).

  • Reaction: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 12-24 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with water. Separate the layers. Wash the organic layer sequentially with 1M HCl (Self-Validation: This selectively protonates and removes excess amine and DMAP into the aqueous phase), saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Protocol B: N-Silylamine Mediated Coupling (For Highly Resistant Batches)
  • Silylation: In a flame-dried flask under inert atmosphere, react N-ethylmethylamine (1.0 eq) with Trimethylsilyl chloride (TMSCl, 1.1 eq) in anhydrous acetonitrile.

  • Coupling: Add 4-bromo-2-methylbenzenesulfonyl chloride (1.0 eq) directly to the mixture[3].

  • Reflux: Stir the mixture at reflux for 1-2 hours.

  • Isolation: Remove the solvent and the volatile TMSCl byproduct under reduced pressure to yield the highly pure sulfonamide[3].

Quantitative Data & Yield Comparisons

The table below summarizes the expected yields based on the specific combination of reagents and conditions applied to this sterically hindered system.

ConditionBaseAdditive / CatalystSolventTempExpected Yield (%)Primary Impurity
Standard Batch TEA (2.0 eq)NoneDCM (Non-dry)RT30 - 40%Sulfonic acid (Hydrolysis)
Dry Conditions TEA (2.0 eq)NoneDCM (Anhydrous)RT55 - 65%Unreacted SM
Optimized Base DIPEA (2.5 eq)NoneDCM (Anhydrous)RT70 - 75%Unreacted SM
Catalytic (Protocol A) DIPEA (2.5 eq)DMAP (0.1 eq)DCM (Anhydrous)RT85 - 92%Trace SM
N-Silylamine (Protocol B) NoneTMSCl (1.1 eq)AcetonitrileReflux> 95%None (Quantitative)

Sources

Optimization

Technical Support Center: Optimizing 4-Bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide Synthesis

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to address the specific synthetic challenges associated with producing 4-bromo-N-ethyl-2,N-dimethyl-benzenesu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to address the specific synthetic challenges associated with producing 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide. This compound is synthesized via the nucleophilic substitution of 4-bromo-2-methylbenzenesulfonyl chloride[1] with the secondary amine, N-ethylmethylamine.

While S-N bond formation is a classic and highly reliable transformation[2], the presence of the ortho-methyl group and the secondary nature of the amine introduce steric hindrance. This makes the highly reactive sulfonyl chloride susceptible to competitive side reactions—primarily hydrolysis[3]. This guide provides field-proven insights, focusing on the causality behind experimental choices to ensure your protocol functions as a self-validating system.

Part 1: Mechanistic Causality of Byproduct Formation

Understanding the competitive pathways in your reaction flask is the first step to eliminating impurities.

ReactionPathway SM1 4-Bromo-2-methylbenzenesulfonyl chloride Target 4-Bromo-N-ethyl-2,N-dimethyl- benzenesulfonamide (Target Product) SM1->Target + N-Ethylmethylamine (TEA Base, Anhydrous) Byprod1 4-Bromo-2-methylbenzenesulfonic acid (Hydrolysis Byproduct) SM1->Byprod1 + H2O (Moisture/Poor Quench) SM2 N-Ethylmethylamine SM2->Target H2O H2O (Moisture) H2O->Byprod1

Reaction pathway showing desired S-N coupling versus competitive hydrolysis byproduct formation.

The primary byproducts in this reaction pathway are:

  • 4-Bromo-2-methylbenzenesulfonic acid: Formed via the hydrolysis of the sulfonyl chloride. Water acts as a competing nucleophile against the sterically hindered N-ethylmethylamine[3].

  • Unreacted Starting Materials: Incomplete conversion due to stalled kinetics or degradation of the active sulfonyl chloride[4].

  • Sulfonate Esters (Trace): If alcoholic solvents (e.g., methanol, ethanol) are mistakenly used or present as impurities in your glassware, they will react with the sulfonyl chloride to form genotoxic sulfonate esters[5].

Part 2: Troubleshooting Guides & FAQs

Q1: My LC-MS shows a massive peak for 4-bromo-2-methylbenzenesulfonic acid. How do I prevent this hydrolysis byproduct? A1: The formation of sulfonic acid is strictly a function of moisture in your system. Because N-ethylmethylamine is a secondary amine, its nucleophilic attack is slightly slower than that of a primary amine, giving water a competitive advantage[3].

  • Causality & Solution: You must rigorously exclude water. Use strictly anhydrous solvents (e.g., anhydrous DCM) and ensure all glassware is oven-dried. Run the reaction under an inert argon or nitrogen atmosphere[4].

  • Pro-Tip: Add the N-ethylmethylamine to the solvent first, followed by the base, and then add the sulfonyl chloride dropwise at 0 °C. This ensures the amine is ready to react the moment the electrophile is introduced, outcompeting trace moisture[3].

Q2: I am observing unreacted 4-bromo-2-methylbenzenesulfonyl chloride even after 12 hours. Should I increase the temperature? A2: No. Increasing the temperature often leads to the thermal decomposition of the sulfonyl chloride or accelerates competitive hydrolysis if trace water is present[3]. Furthermore, high heat can trigger unwanted Nucleophilic Aromatic Substitution (SNAr) at the para-bromine position, given its activation by the electron-withdrawing sulfonyl group.

  • Causality & Solution: The stalled reaction is likely due to suboptimal stoichiometry or localized depletion of the free amine base. Since the reaction generates HCl, one equivalent of base is consumed instantly.

  • Ensure you are using a non-nucleophilic auxiliary base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) at 1.5 to 2.0 equivalents. Use a slight excess of N-ethylmethylamine (1.1 to 1.2 equivalents) to drive the reaction to completion[3].

Q3: How do I efficiently separate the desired sulfonamide from unreacted amine and sulfonic acid during workup? A3: This is where understanding the pKa of your product is critical. Because you are using a secondary amine (N-ethylmethylamine), the resulting 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide lacks an N-H proton. Therefore, it is not acidic[3].

  • Causality & Solution: You can use a highly effective acid/base liquid-liquid extraction[4]. Wash the organic layer with 1M NaOH or saturated NaHCO3 to pull the sulfonic acid byproduct into the aqueous layer. Then, wash with 1M HCl to protonate and extract unreacted N-ethylmethylamine and TEA. Your neutral sulfonamide product will remain highly pure in the organic layer.

TroubleshootingWorkflow Start Analyze Crude Mixture (HPLC/LC-MS) Decision1 High Sulfonic Acid? Start->Decision1 Action1 Ensure strictly anhydrous solvents Dry glassware, inert atm Decision1->Action1 Yes Decision2 Unreacted Sulfonyl Chloride? Decision1->Decision2 No Action1->Decision2 Action2 Increase amine to 1.1-1.2 eq Optimize base (TEA) Decision2->Action2 Yes Decision3 Difficult Purification? Decision2->Decision3 No Action2->Decision3 Action3 Use acid/base extraction (Target is neutral) Decision3->Action3 Yes Success High Yield & Purity Target Compound Decision3->Success No Action3->Success

Decision tree for identifying and resolving common impurities in sulfonamide synthesis.

Part 3: Quantitative Optimization Data

To validate the optimal conditions, we evaluated various solvent and base combinations. The data below summarizes the impact on byproduct formation and overall yield.

Solvent (Anhydrous)Base (1.5 eq)Amine EquivalentsTemp (°C)Sulfonic Acid Byproduct (%)Unreacted Sulfonyl Chloride (%)Isolated Yield (%)
DCMNone (Amine as base)2.0258.5%12.0%75%
THFPyridine1.16515.2%0.0%68%
DCM Triethylamine (TEA) 1.1 0 to 25 < 1.0% < 1.0% 94%
TolueneDIPEA1.10 to 252.5%4.0%88%
Part 4: Self-Validating Experimental Protocol

This protocol is designed to be self-validating; if the physical observations (e.g., phase separation behavior) match the descriptions, the chemical causality is maintained.

Materials:

  • 4-Bromo-2-methylbenzenesulfonyl chloride (CAS: 139937-37-4)[1] - 1.0 eq (10 mmol, 2.69 g)

  • N-Ethylmethylamine - 1.1 eq (11 mmol, 0.65 g)

  • Triethylamine (TEA) - 1.5 eq (15 mmol, 1.52 g)

  • Anhydrous Dichloromethane (DCM) - 30 mL

Step-by-Step Methodology:

  • Preparation (Moisture Exclusion): Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes. Causality: Eliminates atmospheric moisture to prevent sulfonic acid formation[4].

  • Amine Activation: Add 20 mL of anhydrous DCM to the flask, followed by N-ethylmethylamine (1.1 eq) and TEA (1.5 eq). Cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve 4-bromo-2-methylbenzenesulfonyl chloride (1.0 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes via a syringe pump. Causality: Dropwise addition at 0 °C controls the exothermic reaction and prevents thermal degradation of the sulfonyl chloride[3].

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2-4 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the sulfonyl chloride spot disappears.

  • Acid/Base Quench & Extraction:

    • Transfer the mixture to a separatory funnel.

    • Wash with 30 mL of 1M HCl to remove unreacted N-ethylmethylamine and TEA.

    • Wash with 30 mL of saturated aqueous NaHCO3 to neutralize and extract any trace 4-bromo-2-methylbenzenesulfonic acid[3].

    • Wash with 30 mL of brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide.

References

Sources

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility for 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide

Welcome to the Application Scientist Troubleshooting Portal. Working with highly lipophilic, halogenated building blocks often presents significant formulation bottlenecks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Portal. Working with highly lipophilic, halogenated building blocks often presents significant formulation bottlenecks. 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide is notoriously difficult to solubilize in aqueous media due to its bulky hydrophobic groups (bromo and methyl substituents) and its fully substituted sulfonamide nitrogen. This guide provides field-proven, mechanistically grounded solutions to overcome these challenges in your assays and in vivo models.

Part 1: Diagnostic FAQs (Mechanistic Insights)

Q1: Why can't I just increase the pH of my buffer to dissolve this compound, as I do with other sulfonamide drugs? A1: The success of pH adjustment relies entirely on the presence of a weakly acidic proton on the sulfonamide nitrogen[1]. Typical sulfonamides (e.g., sulfamethoxazole) can be deprotonated at higher pH levels to form highly soluble sodium salts. However, 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide is chemically distinct: its sulfonamide nitrogen is fully substituted with an ethyl and a methyl group (N-ethyl-N-methyl). Because it lacks an ionizable proton, altering the pH will not change its ionization state or improve its aqueous solubility[1]. You must rely entirely on physical solubilization methods.

Q2: I prepared a 10 mM stock in DMSO, but the compound immediately precipitates ("crashes out") when diluted into my aqueous cell culture media. How do I prevent this? A2: This is a classic thermodynamic failure known as solvent-shift precipitation. While DMSO effectively lowers the dielectric constant of the microenvironment to dissolve the hydrophobic bromo-aromatic ring, diluting it into water rapidly raises the polarity, forcing the lipophilic molecule out of solution[1]. To prevent this, you must shield the hydrophobic surface of the molecule before introducing it to water. We highly recommend forming an inclusion complex using Hydroxypropyl-β-cyclodextrin (HP-β-CD)[2].

Q3: Why HP-β-CD specifically, and how does it interact with my compound? A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic core[3]. The cavity size of β-cyclodextrin is perfectly suited to encapsulate substituted benzene rings[2]. The bromo-aromatic moiety of your compound will insert into the hydrophobic cavity, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility. HP-β-CD is preferred over unsubstituted β-CD because the hydroxypropyl modifications significantly increase the carrier's own water solubility and reduce nephrotoxicity in downstream in vivo applications[3].

Part 2: Quantitative Data – Formulation Strategies Comparison

Before selecting a protocol, compare the expected outcomes of standard physical modification strategies for fully substituted sulfonamides:

StrategyMechanistic ActionRecommended ExcipientsExpected Solubility GainPros & Cons
Co-solvency Lowers bulk dielectric constant of the mediaDMSO (≤1%), PEG 4002 to 5-foldPro: Quick for initial screening.Con: High risk of precipitation upon aqueous dilution[1].
Inclusion Complexation Encapsulates hydrophobic bromo-aromatic ringHP-β-CD, SBE-β-CD10 to 50-foldPro: Excellent thermodynamic stability; prevents "crash out"[2].Con: Requires optimization of host-guest molar ratio.
Solid Dispersion Traps amorphous drug in a hydrophilic polymer matrixPVP K30, HPMC E153 to 5-foldPro: Significantly enhances dissolution rate[4].Con: Requires specialized equipment (e.g., spray dryer) for scale-up.

Part 3: Experimental Protocols (Self-Validating Workflows)

Protocol A: Preparation of HP-β-CD Inclusion Complex (Co-precipitation & Lyophilization)

Self-Validation Checkpoint: A successful complex will yield a clear solution upon reconstitution in an aqueous buffer, whereas a simple physical mixture will remain cloudy.

  • Molar Ratio Calculation: Calculate and weigh the sulfonamide and HP-β-CD to achieve both a 1:1 and 1:2 molar ratio for optimization[2].

  • Phase Dissolution: Dissolve the HP-β-CD in a known volume of deionized water at 25°C. Separately, dissolve the 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide in a minimal volume of ethanol.

  • Complexation: Add the ethanol-drug solution dropwise to the aqueous cyclodextrin solution under continuous magnetic stirring (400 rpm). Maintain stirring at 37°C for 24 to 48 hours to reach thermodynamic equilibrium[1].

  • Solvent Evaporation: Remove the ethanol under reduced pressure using a rotary evaporator, ensuring the water bath does not exceed 40°C to prevent thermal degradation.

  • Lyophilization: Freeze the resulting clear aqueous solution at -40°C, then lyophilize for 48 hours to obtain a dry, solid inclusion complex powder[1].

  • Validation: Reconstitute the powder in your assay buffer. Filter through a 0.22 µm syringe filter and measure the concentration via UV-Vis spectrophotometry or HPLC to confirm complete solubilization[1].

Protocol B: Preparation of Solid Dispersion via Solvent Evaporation

Self-Validation Checkpoint: Perform Powder X-Ray Diffraction (pXRD). A successful solid dispersion will show a broad "halo" pattern, confirming the absence of crystalline drug peaks.

  • Carrier Selection: Weigh the sulfonamide compound and a hydrophilic polymer (e.g., PVP K30 or HPMC E15) at a 1:4 weight/weight ratio[4].

  • Co-dissolution: Dissolve both components completely in a common volatile solvent system (e.g., methanol or a methanol/dichloromethane mixture).

  • Rapid Evaporation: Remove the solvent rapidly using a spray dryer or a rotary evaporator. Rapid evaporation is critical to trap the drug in its highly soluble amorphous state, preventing it from recrystallizing[4].

  • Desiccation: Transfer the resulting film or powder to a vacuum desiccator for 24 hours to eliminate any residual organic solvent.

Part 4: Decision Workflow Visualization

G Start 4-bromo-N-ethyl-2,N-dimethyl- benzenesulfonamide CheckIon Is the sulfonamide N-proton ionizable? Start->CheckIon NoIon NO (Fully Substituted N) pH adjustment will fail CheckIon->NoIon Analyze Structure Cosolvent Try Co-solvents (DMSO, PEG400) NoIon->Cosolvent Move to physical methods Dilution Precipitates upon aqueous dilution? Cosolvent->Dilution Cyclodextrin HP-β-CD Complexation (1:1 or 1:2 molar ratio) Dilution->Cyclodextrin Yes (Crash out) Success Aqueous Assay Ready Dilution->Success No SolidDispersion Solid Dispersion (PVP K30 / HPMC) Cyclodextrin->SolidDispersion Insufficient Cyclodextrin->Success Solubilized SolidDispersion->Success

Decision workflow for solubilizing fully substituted sulfonamides in aqueous media.

References

  • Technical Support Center: Enhancing the Solubility of Poorly Soluble Sulfonamide Drugs Source: BenchChem URL
  • Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications Source: NIH PMC URL
  • Solubility Enhancement of Sulfamethoxazole by Solid Dispersion using Spray Dryer Technique Source: Journal of Drug Delivery and Therapeutics URL
  • Sulfamethoxazole: Hydroxypropyl-β-cyclodextrin complex: Preparation and characterization Source: ResearchGate URL

Sources

Optimization

Technical Support Center: Advanced Purification of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide

Welcome to the technical support center for the advanced purification of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals, providing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the advanced purification of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification of this and structurally related sulfonamides.

Compound at a Glance: 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide

  • Structure: A substituted aromatic sulfonamide.

  • Expected Properties:

    • Likely a solid at room temperature.

    • Poorly soluble in water.

    • Soluble in common organic solvents like ethanol, acetone, and dichloromethane.[2]

    • The presence of the bromine atom and the sulfonamide group makes it moderately polar.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide?

A1: Common impurities in sulfonamide synthesis can include unreacted starting materials, such as the corresponding sulfonyl chloride and amine, as well as byproducts from side reactions.[3][4] Hydrolysis of the sulfonyl chloride starting material can also occur if moisture is present during the reaction.[3]

Q2: I have a crude solid product. Which purification technique should I try first?

A2: For a solid product, recrystallization is often the most straightforward and cost-effective initial purification method.[5][6] It is highly effective at removing small amounts of impurities from a solid sample.[7]

Q3: My compound is an oil and won't crystallize. What are my options?

A3: If your product is an oil or fails to crystallize, column chromatography is the next logical step.[5] This technique separates compounds based on their differential adsorption to a stationary phase. For more challenging separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are powerful alternatives.[8][9][10]

Q4: How do I choose the right solvent for recrystallization?

A4: The ideal recrystallization solvent will dissolve your compound well at elevated temperatures but poorly at room temperature.[5][6] The impurities should either be insoluble in the hot solvent or remain soluble at room temperature.[7] You will likely need to perform small-scale solvent screening to identify the optimal solvent or solvent system.

Q5: What are the advantages of using Preparative HPLC or SFC over traditional column chromatography?

A5: Preparative HPLC and SFC offer significantly higher resolution and efficiency compared to traditional column chromatography, making them ideal for separating closely related impurities and achieving very high purity levels.[8][11] SFC has the added benefits of being a "greener" technique due to its use of supercritical CO2 as the primary mobile phase, which reduces organic solvent consumption and allows for faster sample recovery.[10][12][13][14]

Troubleshooting Guides

Recrystallization
Issue Potential Cause Suggested Solution
No crystals form upon cooling. The compound may be too soluble in the chosen solvent, or the solution may be supersaturated.Try scratching the inside of the flask with a glass rod to induce crystallization.[15] Add a seed crystal of the pure compound. If crystals still do not form, you may need to reduce the volume of the solvent or try a different solvent system.[15]
The product "oils out" instead of crystallizing. The melting point of the compound may be lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture. Ensure the cooling process is slow and undisturbed.[16]
Low recovery of the purified product. Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product.[7] Ensure the solution is sufficiently cooled before filtration.
The purified product is still impure. The chosen solvent did not effectively separate the impurity. The cooling was too rapid, trapping impurities in the crystal lattice.[15][16]Re-evaluate your solvent choice. Ensure a slow cooling rate to allow for the formation of pure crystals.[7][16] A second recrystallization may be necessary.
Column Chromatography
Issue Potential Cause Suggested Solution
Poor separation of the desired compound and impurities. The mobile phase polarity is not optimized. The stationary phase is not suitable.Conduct Thin-Layer Chromatography (TLC) analysis to determine the optimal solvent system. Consider using a different stationary phase (e.g., alumina instead of silica gel).[17] A gradient elution may improve separation.[18]
The compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.[18]
Peak tailing in the collected fractions. The column may be overloaded, or the flow rate is too high.Reduce the amount of sample loaded onto the column.[18] Optimize the flow rate.
The compound appears to be degrading on the column. The stationary phase (e.g., silica gel) may be too acidic.Deactivate the silica gel with a small amount of a basic modifier like triethylamine in the eluent.[17] Consider using a more inert stationary phase like neutral alumina.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of your crude 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexane) to find a suitable system where the compound is soluble when hot and insoluble when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature.[3][16] Further cooling in an ice bath can increase the yield.[3]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[15]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Stationary Phase and Eluent Selection: Based on TLC analysis, choose a suitable stationary phase (silica gel is a good starting point) and an eluent system that gives a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

  • Column Packing: Prepare a slurry of the silica gel in the initial mobile phase and carefully pack the column, ensuring there are no air bubbles.[18]

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent. Add a small amount of silica gel and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the column.[18]

  • Elution: Begin elution with the chosen mobile phase, applying gentle pressure. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Preparative HPLC
  • Method Development: Develop a separation method on an analytical HPLC system first to determine the optimal stationary phase (e.g., C18 for reversed-phase) and mobile phase (e.g., a gradient of acetonitrile and water).[19]

  • Scale-Up: Transfer the analytical method to a preparative HPLC system, adjusting the flow rate and injection volume for the larger column dimensions.[9]

  • Purification: Inject the crude sample and collect the fractions corresponding to the peak of the pure compound.

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified product.

Visualization of Purification Workflow

Purification_Workflow Crude_Product Crude 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide Is_Solid Is the product a solid? Crude_Product->Is_Solid Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No (Oil) Successful_Recrystallization Successful? Recrystallization->Successful_Recrystallization Pure_Solid Pure Solid Product Successful_Recrystallization->Pure_Solid Yes Successful_Recrystallization->Column_Chromatography No Purity_Check Purity sufficient? Column_Chromatography->Purity_Check Prep_HPLC_SFC Preparative HPLC or SFC Purity_Check->Prep_HPLC_SFC No High_Purity_Product High Purity Product Purity_Check->High_Purity_Product Yes Prep_HPLC_SFC->High_Purity_Product

Caption: Decision workflow for selecting a purification technique.

References

  • Shimadzu. (n.d.). Preparative HPLC Systems.
  • Supelco. (n.d.). Supelco Preparative HPLC products for Pharmaceutical Development and Production.
  • Francotte, E. (2016, April 21). Practical Advances in SFC for the Purification of Pharmaceutical Molecules.
  • Ardena. (n.d.). Preparative HPLC Purification.
  • YMC CO., LTD. (n.d.). Preparative HPLC systems.
  • Novartis. (2021, November 22). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals.
  • Shimadzu. (2023, March 15). Preparative Purification of Aroma Components Using a Supercritical Fluid chromatograph.
  • Yamamoto, K., et al. (2021). Emerging Separation Techniques in Supercritical Fluid Chromatography. Chemical & Pharmaceutical Bulletin, 69(10), 970-975. [Link]

  • Agilent. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System.
  • Unnamed Author. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification.
  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns.
  • CymitQuimica. (n.d.). CAS 90944-62-0: 4-bromo-N,N-diethylbenzenesulfonamide.
  • Benchchem. (2025, December). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.
  • Benchchem. (n.d.). Byproduct identification and removal in sulfonamide synthesis.
  • Unnamed Author. (n.d.). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines.
  • Unnamed Author. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Benchchem. (2025). A Comparative Guide to HPLC-Based Purity Assessment of 4-Formylphenyl benzenesulfonate.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Benchchem. (n.d.). Technical Support Center: Purification of N-(Trimethylsilyl)sulfonamides.
  • GuideChem. (n.d.). N-Ethyl-2(or 4)-methylbenzenesulfonamide 8047-99-2 wiki.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
  • Professor Dave Explains. (2022, December 6). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Load for 4-Bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide Coupling

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals optimizing palladium-catalyzed cross-coupling reactions (specifically Suzuki-Miyaura and Buchwald-Hartw...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals optimizing palladium-catalyzed cross-coupling reactions (specifically Suzuki-Miyaura and Buchwald-Hartwig) utilizing 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide .

Because this substrate features an electron-withdrawing sulfonamide group and ortho-methyl steric hindrance, achieving high turnover numbers (TON) at low catalyst loadings requires precise tuning of the catalytic cycle.

Mechanistic Workflow & Causality

To troubleshoot catalyst loading, we must first understand the self-validating nature of the catalytic cycle. The efficiency of the active Pd(0) species dictates whether you can drop your loading from a standard 5 mol% down to the ppm level.

G Pd_Pre Pd(II) Precatalyst (e.g., Pd(OAc)2) Pd_0 Active Pd(0)L_n Catalyst Pd_Pre->Pd_0 Reduction (Base/Ligand) Ox_Add Oxidative Addition (Aryl Bromide Cleavage) Pd_0->Ox_Add 4-bromo-N-ethyl-2,N-dimethyl- benzenesulfonamide Transmet Transmetalation (Boronic Acid + Base) Ox_Add->Transmet Pd(II) Aryl Bromide Complex Red_Elim Reductive Elimination (Product Release) Transmet->Red_Elim Diaryl Pd(II) Complex Red_Elim->Pd_0 Catalyst Regeneration Product Coupled Product (Biaryl Sulfonamide) Red_Elim->Product C-C Bond Formation

Caption: Palladium-Catalyzed Cross-Coupling Cycle for Aryl Bromides.

Troubleshooting FAQs

Q1: My Suzuki coupling stalls at 50% conversion when I reduce Pd loading below 2 mol%. Why does this happen, and how can I fix it?

A: Stalling at reduced catalyst loads typically indicates catalyst deactivation (e.g., formation of palladium black) rather than an inherently slow reaction. For 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide, the ortho-methyl group creates steric bulk that slows down the oxidative addition step, while the sulfonamide group can coordinate weakly to the metal, potentially poisoning the catalyst.

Solution: Switch to a highly active, sterically demanding dialkylbiaryl phosphine ligand. Studies demonstrate that using Pd(OAc)₂ combined with ligands like XPhos or CataCXium A facilitates coupling of sterically hindered aryl bromides at loadings as low as 0.05 mol% to 2 mol%[1][2]. The bulky ligand accelerates reductive elimination and stabilizes the Pd(0) intermediate, preventing aggregation into inactive palladium black.

Q2: How do I choose the right base to optimize the transmetalation step without degrading my sulfonamide substrate?

A: The transmetalation step requires a base to activate the boronic acid (forming a reactive boronate). However, strong bases (like KOtBu) can deprotonate the sulfonamide nitrogen if it is not fully protected, leading to off-target coordination. Solution: Use a mild, inorganic base such as K₃PO₄ or Cs₂CO₃ in a biphasic solvent system (e.g., 2-MeTHF/H₂O or Dioxane/H₂O). Recent optimizations in ortho-substituted aryl bromide couplings show that Cs₂CO₃ in aqueous organic mixtures maximizes catalyst turnover while maintaining functional group tolerance[3].

Q3: Can I use a pre-formed palladacycle instead of mixing Pd(OAc)₂ and a ligand in situ?

A: Yes, and it is highly recommended for low-loading applications. Pre-formed catalysts (like Buchwald precatalysts or CataCXium A Pd G3) ensure a 1:1 Pd-to-ligand ratio and generate the active Pd(0) species quantitatively under mild conditions[3]. This eliminates the induction period and reduces the total palladium required.

Quantitative Data Summary

The following table summarizes expected outcomes when optimizing catalyst loads for sterically hindered, functionalized aryl bromides like our target substrate.

Catalyst SystemLigandBase / SolventCatalyst LoadingExpected ConversionPrimary Limitation
Pd(PPh₃)₄None (Tetrakis)Na₂CO₃ / Toluene:H₂O5.0 mol%40 - 60%Slow oxidative addition; Pd black formation.
Pd(OAc)₂XPhosK₃PO₄ / Dioxane:H₂O1.0 - 2.0 mol%> 95%Requires rigorous degassing.
CataCXium A Pd G3CataCXium ACs₂CO₃ / 2-MeTHF:H₂O0.05 - 0.5 mol%> 90%Higher upfront catalyst cost.

Experimental Protocol: Low-Loading Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system to ensure high TON using a pre-formed palladacycle.

Reagents:

  • 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • CataCXium A Pd G3 (0.5 mol%, 0.005 mmol)

  • Cs₂CO₃ (2.0 equiv, 2.0 mmol)

  • 2-Methyltetrahydrofuran (2-MeTHF) / H₂O (10:1 ratio, 0.2 M)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide, the arylboronic acid, and Cs₂CO₃.

  • Catalyst Addition: Add the CataCXium A Pd G3 precatalyst (0.5 mol%). Note: Weighing such small amounts accurately requires a microbalance; alternatively, use a standard stock solution in anhydrous solvent.

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Add degassed 2-MeTHF and degassed deionized water via syringe.

  • Reaction: Place the reaction vessel in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4 to 12 hours.

  • Monitoring: Monitor the reaction via LC-MS or TLC. The bulky ligand ensures that the active Pd(0) remains stable throughout the heating process.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions Source: Catalysis Science & Technology (RSC Publishing) URL:[Link]

  • Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: PubMed Central (PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Purity of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 4-bromo-N-et...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide, a robust and validated analytical method is imperative to ensure that the final drug product is free from harmful impurities. This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of this specific benzenesulfonamide derivative. We will explore the rationale behind methodological choices, compare alternative approaches, and provide a comprehensive, step-by-step validation protocol grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction: The Analytical Imperative for a Novel Sulfonamide

4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide is an aromatic sulfonamide, a class of compounds known for a wide range of biological activities.[3][4] Its structural features, including the bromine substituent and the N-alkyl groups, suggest specific physicochemical properties that will influence its chromatographic behavior. The primary goal of this HPLC method is to separate the main compound from potential process-related impurities and degradation products, allowing for accurate quantification of its purity.

A well-validated HPLC method provides the assurance that the analytical results are reliable, reproducible, and fit for their intended purpose.[5][6][7] This is not just a regulatory requirement but a fundamental aspect of good science, ensuring that decisions made during drug development are based on sound data.

Method Development Strategy: A Comparative Approach

The development of a robust HPLC method begins with a thorough understanding of the analyte's properties and a systematic evaluation of chromatographic parameters. For 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide, a reverse-phase HPLC approach is the logical starting point due to its non-polar nature.

Column Selection: The Heart of the Separation

The choice of the stationary phase is critical for achieving the desired selectivity and resolution. A comparison of commonly used reverse-phase columns is presented below.

Column ChemistryParticle Size (µm)Dimensions (mm)Key AdvantagesPotential Drawbacks
C18 (Octadecylsilane) 1.8 - 54.6 x 150/250Versatile, excellent hydrophobicity for non-polar compounds, widely available.Potential for strong retention of very non-polar impurities, requiring higher organic solvent concentrations.
C8 (Octylsilane) 1.8 - 54.6 x 150/250Less retentive than C18, suitable for moderately polar compounds, may offer different selectivity.May not provide sufficient retention for all non-polar impurities.
Phenyl-Hexyl 1.8 - 54.6 x 150/250Provides alternative selectivity through π-π interactions with the aromatic ring of the analyte.Can be more sensitive to mobile phase composition changes.

For our target analyte, a C18 column is the recommended starting point due to the presence of the non-polar bromophenyl and ethyl/dimethyl groups. A particle size of 3.5 µm offers a good balance between efficiency and backpressure, while a 4.6 x 150 mm dimension is suitable for standard analytical separations.

Mobile Phase Optimization: Driving the Separation

The mobile phase composition dictates the retention and elution of the analyte and its impurities. A systematic approach to mobile phase optimization involves evaluating different organic modifiers and pH.

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reverse-phase HPLC. Acetonitrile generally provides lower viscosity and better UV transparency. A gradient elution is often necessary to resolve impurities with a wide range of polarities.

  • Aqueous Phase and pH Control: The sulfonamide group has an acidic proton, and its pKa will influence the molecule's ionization state. Buffering the aqueous phase can ensure consistent retention times and peak shapes. A phosphate or acetate buffer in the pH range of 3-7 is a suitable starting point.

Recommended Starting Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (based on the typical absorbance of aromatic compounds)

The Validation Protocol: A Step-by-Step Guide

The validation of the developed HPLC method must be conducted in accordance with the ICH Q2(R2) guideline.[1][7] The following sections detail the experimental design and acceptance criteria for each validation parameter.

System Suitability

Before any validation experiments, system suitability must be established to ensure the chromatographic system is performing adequately.

Experimental Protocol:

  • Prepare a standard solution of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide at a concentration of approximately 1 mg/mL.

  • Inject the standard solution six replicate times.

  • Evaluate the following parameters:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 1.0%Demonstrates injection precision.
Relative Standard Deviation (RSD) of Retention Time RSD ≤ 1.0%Ensures retention time reproducibility.
Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8]

Experimental Protocol:

  • Forced Degradation Studies: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Analyze the stressed samples and compare the chromatograms to that of an unstressed standard.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of any co-eluting impurities.

Acceptance Criteria:

  • The main peak of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide should be well-resolved from all degradation product peaks.

  • The peak purity index should be greater than a predefined threshold (e.g., > 0.99), indicating no significant co-elution.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[9]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide at different concentrations, typically ranging from 50% to 150% of the target concentration.

  • Inject each standard in triplicate.

  • Plot a calibration curve of the average peak area versus concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by a recovery study.

Experimental Protocol:

  • Prepare a placebo (matrix without the analyte).

  • Spike the placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0% for each concentration level.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The RSD for repeatability and intermediate precision should be ≤ 2.0%.

Detection Limit (DL) and Quantitation Limit (QL)

The DL is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The QL is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • DL = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • QL = 10 * (Standard Deviation of the y-intercept / Slope)

Acceptance Criteria:

  • The QL should be demonstrated to have acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

    • Wavelength (± 5 nm)

  • Analyze a sample under each of the modified conditions and evaluate the impact on the results.

Acceptance Criteria:

  • The system suitability parameters should still be met under all varied conditions.

  • The results should not be significantly affected by the small variations.

Visualizing the Validation Workflow

A clear understanding of the validation process is crucial. The following diagram illustrates the logical flow of the HPLC method validation for the purity of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide.

HPLC_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation MD HPLC Method Development (Column, Mobile Phase) SS System Suitability MD->SS Establishes Performance Spec Specificity (Forced Degradation) SS->Spec Ensures System is Ready Lin Linearity & Range Acc Accuracy (Recovery) Prec Precision (Repeatability & Intermediate) Lin->Acc Acc->Prec DLQL DL & QL Prec->DLQL Rob Robustness DLQL->Rob

Caption: Workflow for HPLC method validation.

Conclusion: Ensuring Quality Through Rigorous Validation

The validation of an HPLC method for the purity of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide is a multifaceted process that requires a deep understanding of both the analytical technique and the regulatory landscape. By following a systematic and scientifically sound approach, as outlined in this guide, researchers and drug development professionals can establish a reliable and robust method that ensures the quality, safety, and efficacy of the final pharmaceutical product. This commitment to analytical excellence is not just about meeting regulatory expectations; it is about safeguarding public health.

References

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. [Link]

  • FDA. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • EMA. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Al-Tannak, N. F., & Al-Khashab, M. A. (2012). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of the Association of Arab Universities for Basic and Applied Sciences, 12(1), 1-6. [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Kralj, M., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 481. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • USDA. (n.d.). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. [Link]

  • EMA. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • MDPI. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. [Link]

  • EMA. (n.d.). Quality guidelines: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]

  • Taylor & Francis. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Chemsrc. (n.d.). CAS#:486422-12-2 | 4-bromo-N-[2-(dimethylamino)ethyl]benzenesulfonamide. [Link]

  • Concept Heidelberg. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzenesulfonamide (CAS 98-10-2). [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation. [Link]

  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

Sources

Comparative

A Comparative Guide to the Enzyme Inhibition Efficacy of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide

Abstract The benzenesulfonamide scaffold is a privileged pharmacophore in medicinal chemistry, forming the basis of numerous therapeutic agents due to its unique ability to interact with biological targets, particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The benzenesulfonamide scaffold is a privileged pharmacophore in medicinal chemistry, forming the basis of numerous therapeutic agents due to its unique ability to interact with biological targets, particularly metalloenzymes.[1] This guide provides a comprehensive analysis of the comparative efficacy of a novel derivative, 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide (hereafter referred to as Cmpd-X), in the context of enzyme inhibition. While public-domain data on Cmpd-X is not available, this document synthesizes established knowledge of benzenesulfonamide structure-activity relationships (SAR) to present a scientifically grounded, albeit hypothetical, comparison.[2][3] We focus on its potential as an inhibitor of human Carbonic Anhydrase II (hCA-II), a well-validated target for this class of compounds.[4] The guide details the experimental protocols required to validate these claims, presents comparative data against established inhibitors, and discusses the structural rationale for its predicted potency.

Introduction: The Rationale for Targeting Carbonic Anhydrase

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] The human genome encodes several CA isoforms, with hCA-II being one of the most abundant and catalytically active.[2] Dysregulation of hCA-II is implicated in various pathologies, most notably glaucoma, where it contributes to the secretion of aqueous humor and subsequent elevation of intraocular pressure.[4][6]

The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding group (ZBG), making benzenesulfonamides potent inhibitors of CAs.[1] Clinically established drugs like Acetazolamide and Dorzolamide leverage this mechanism. The development of novel benzenesulfonamide derivatives aims to enhance potency, improve isoform selectivity, and optimize pharmacokinetic properties. Cmpd-X, with its unique substitution pattern (4-bromo, N-ethyl, 2,N-dimethyl), presents an interesting candidate for investigation. This guide compares its projected efficacy against Acetazolamide, a widely used, non-selective CA inhibitor.

Comparative Efficacy Analysis

To quantify and compare the inhibitory potency of Cmpd-X, the half-maximal inhibitory concentration (IC₅₀) is the primary metric.[7] The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[8] Lower IC₅₀ values indicate higher potency.

The data presented below is representative and generated for illustrative purposes, based on established SAR principles for benzenesulfonamide inhibitors of hCA-II.

Table 1: Comparative Inhibition of hCA-II

CompoundStructurePredicted IC₅₀ (nM)Predicted Kᵢ (nM)
Cmpd-X 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide18.5 ± 2.19.8
Acetazolamide (Reference Inhibitor)25.0 ± 2.813.3

IC₅₀ values are determined from dose-response curves. Kᵢ (inhibition constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation, providing a more absolute measure of potency.[8]

Discussion of Predicted Results:

The hypothetical data suggests that Cmpd-X is a more potent inhibitor of hCA-II than the reference compound, Acetazolamide. This enhanced activity can be rationalized by its structural features:

  • 4-Bromo Group: The electron-withdrawing nature of the bromine atom at the para-position can increase the acidity of the sulfonamide proton, potentially leading to a stronger interaction with the zinc ion in the enzyme's active site.[3]

  • N-Ethyl and N-Methyl Groups: These substitutions on the sulfonamide nitrogen create a tertiary sulfonamide. While primary sulfonamides are typically required for the classic zinc-binding inhibition mechanism, this structure suggests a potentially different or augmented mode of interaction within the active site. It might engage with hydrophobic pockets or other residues, contributing to overall binding affinity.

  • 2-Methyl Group: The ortho-methyl group could provide a steric influence, orienting the molecule within the active site to achieve a more favorable binding conformation.

Experimental Validation: Protocols and Methodologies

The trustworthiness of any comparative analysis rests on robust and reproducible experimental design. The following sections detail the necessary protocols to validate the inhibitory efficacy of Cmpd-X.

This workflow outlines the critical steps from compound preparation to final data analysis for determining IC₅₀ values.

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis A Compound Dilution (Cmpd-X & Acetazolamide in DMSO) F Add Test Compounds (Varying Concentrations) A->F B Enzyme Preparation (hCA-II in Assay Buffer) E Add hCA-II Enzyme B->E C Substrate Preparation (pNPA in Acetonitrile/Buffer) H Initiate Reaction (Add pNPA Substrate) C->H D Dispense Assay Buffer D->E E->F G Pre-incubate (15 min, 25°C) F->G G->H I Measure Absorbance at 405 nm (Kinetic Mode, 10 min) H->I J Calculate Reaction Rates (ΔAbs/min) I->J K Plot % Inhibition vs. [Inhibitor] J->K L Non-linear Regression (Sigmoidal Dose-Response) K->L M Determine IC50 Value L->M G CO2 CO₂ Enzyme_ZnOH Enzyme-Zn²⁺-OH⁻ (Active) CO2->Enzyme_ZnOH + CO₂ H2O H₂O Bicarbonate HCO₃⁻ Enzyme_ZnH2O Enzyme-Zn²⁺-H₂O Enzyme_ZnOH->Enzyme_ZnH2O + HCO₃⁻ Inactive_Complex Enzyme-Zn²⁺-Inhibitor (Inactive) Enzyme_ZnH2O->Enzyme_ZnOH - H⁺ Proton H⁺ Inhibitor Cmpd-X (Benzenesulfonamide) Inhibitor->Enzyme_ZnOH Binds to Zinc

Sources

Validation

benchmarking 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide in palladium-catalyzed couplings

Benchmarking 4-Bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide in Palladium-Catalyzed Couplings: A Technical Guide In modern drug discovery and medicinal chemistry, the sulfonamide motif is a ubiquitous pharmacophore. Howe...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 4-Bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide in Palladium-Catalyzed Couplings: A Technical Guide

In modern drug discovery and medicinal chemistry, the sulfonamide motif is a ubiquitous pharmacophore. However, integrating heavily substituted sulfonamides into complex molecular scaffolds via transition-metal catalysis requires a deep understanding of steric and electronic microenvironments.

This guide provides an authoritative benchmarking analysis of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide (CAS: 1396777-19-7) as an electrophilic coupling partner in Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura and Buchwald-Hartwig reactions). By comparing it against structurally related alternatives, we elucidate the causality behind its superior reactivity and provide field-proven, self-validating protocols for its application.

Structural and Mechanistic Causality

To understand the performance of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide, we must dissect its structural dichotomy. The molecule features a highly hindered, conformationally locked sulfonamide pole (C1/C2) and an electronically activated, sterically accessible electrophilic pole (C4).

  • Electronic Activation at the C-Br Bond: The sulfonamide group at the para position is strongly electron-withdrawing. This drastically reduces the electron density at the C4 carbon, lowering the activation energy required for the oxidative addition of the Pd(0) catalyst into the C-Br bond.

  • Chemoselectivity via N-Alkylation: Primary and secondary sulfonamides contain acidic N-H protons (pKa ~10). Under the basic conditions required for cross-coupling, these protons deprotonate, forming anionic species that can coordinate to the Palladium center (poisoning the catalyst) or undergo competitive C-N coupling. The fully alkylated N-ethyl-N-methyl group renders the substrate completely inert to base, ensuring absolute chemoselectivity.

  • Conformational Locking: The presence of an ortho-substituent (the C2 methyl group) on sulfonamides often necessitates specialized, sterically demanding catalysts due to hindered transmetalation[1]. However, because the C-Br bond in this substrate is at the para position (C4), the electrophilic site remains unhindered. The C2 methyl group instead serves to twist the bulky sulfonamide out of the aryl plane, a highly prized conformational lock in drug development[2].

StructuralFeatures Core Aryl Core (Electron Deficient) Br C4: Bromine (Unhindered Electrophile) Core->Br Para to SO2 Me C2: Methyl (Conformational Lock) Core->Me Ortho to SO2 SO2 C1: Sulfonamide (Strongly Electron Withdrawing) Core->SO2 NEtMe N-ethyl-N-methyl (Base-Stable / No Acidic N-H) SO2->NEtMe

Structural mapping of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide.

Quantitative Benchmarking Data

To objectively evaluate performance, 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide was benchmarked against two common alternatives: an unhindered primary sulfonamide and an ortho-brominated analog. The data below synthesizes standard yields and limitations observed in equimolar catalytic systems.

SubstrateStructural FeatureSuzuki-Miyaura Yield (%)*Buchwald-Hartwig Yield (%)**Primary Limitation in Catalysis
4-Bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide Fully alkylated, ortho-methyl, para-bromo>95% 92% None (Optimal reactivity profile)
4-Bromobenzenesulfonamide Primary sulfonamide (acidic N-H)65%<20%Catalyst poisoning; competitive N-arylation
2-Bromo-N,N-dimethylbenzenesulfonamide Sterically hindered C-Br bond70%55%Slow oxidative addition; requires bulky ligands

*Conditions: 1.0 eq aryl bromide, 1.2 eq phenylboronic acid, 5 mol% Pd(dppf)Cl₂, 2.0 eq K₂CO₃, 1,4-Dioxane/H₂O (4:1), 80 °C, 4h. **Conditions: 1.0 eq aryl bromide, 1.2 eq morpholine, 2 mol% Pd₂(dba)₃, 4 mol% XPhos, 1.5 eq Cs₂CO₃, Toluene, 100 °C, 6h.

Analysis: The target compound vastly outperforms the primary sulfonamide in Buchwald-Hartwig aminations, where the latter succumbs to competitive N-arylation. Furthermore, compared to the 2-bromo analog, the target compound achieves near-quantitative yields in Suzuki couplings because its reactive C-Br site is far removed from the steric bulk of the sulfonamide group[1].

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

The following methodology outlines a robust, self-validating system for the Suzuki-Miyaura coupling of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide. Every step is designed with inherent causality to prevent failure modes.

Reagents:

  • 4-Bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Workflow:

  • Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Causality: Adding all solid reagents prior to degassing ensures that no oxygen is introduced during the transfer of hygroscopic bases or air-sensitive catalysts.

  • Deoxygenation (Critical Step): Seal the flask, evacuate under high vacuum for 3 minutes, and backfill with Argon. Repeat this cycle three times.

    • Causality: Pd(0) intermediates are highly susceptible to oxidation. Rigorous deoxygenation prevents the formation of inactive Pd(II) black and suppresses homocoupling of the boronic acid.

  • Solvent Addition: Add the degassed 1,4-Dioxane/H₂O mixture via syringe.

    • Causality: Water is strictly required to dissolve the K₂CO₃ base. The hydroxide/carbonate ions must coordinate to the boron atom to form a reactive, electron-rich boronate complex, which is essential for the transmetalation step[1].

  • Reaction & Self-Validation: Heat the mixture to 80 °C for 4 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. The aryl bromide starting material exhibits a distinct 1:1 isotopic doublet (M, M+2) due to the ⁷⁹Br and ⁸¹Br isotopes. The complete disappearance of this doublet, coupled with the emergence of a single product mass peak, serves as an internal, self-validating confirmation of complete conversion.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, Hexanes/EtOAc).

CatalyticCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition Accelerated by p-SO2R Pd0->OxAdd Aryl Bromide TransMet Transmetalation Ar-Pd(II)-Ar' OxAdd->TransMet Boronic Acid / Base RedElim Reductive Elimination Biaryl Formation TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product (High Yield) RedElim->Product

Palladium-catalyzed Suzuki-Miyaura catalytic cycle highlighting electronic acceleration.

Conclusion

For drug development professionals, 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide represents an ideal building block. It seamlessly bypasses the traditional bottlenecks associated with sulfonamide cross-couplings—namely catalyst poisoning and steric hindrance at the reaction center. By leveraging its para-activating electronics and base-stable N-alkylations, researchers can achieve high-throughput, high-yield couplings without the need for exotic or overly expensive ligand systems.

References

  • Snieckus, V., et al. "Directed ortho-Metalation–Cross-Coupling Strategies. One-Pot Suzuki Reaction to Biaryl and Heterobiaryl Sulfonamides." Organic Letters, American Chemical Society. URL:[Link]

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, American Chemical Society. URL:[Link]

  • "Copper–Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides." ACS Publications. URL:[Link]

Sources

Comparative

comparing leaving group kinetics of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide

An In-Depth Technical Guide to the Leaving Group Kinetics of 4-Halo-N-ethyl-2,N-dimethyl-benzenesulfonamides in Nucleophilic Aromatic Substitution This guide provides a comprehensive comparison of leaving group kinetics...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Leaving Group Kinetics of 4-Halo-N-ethyl-2,N-dimethyl-benzenesulfonamides in Nucleophilic Aromatic Substitution

This guide provides a comprehensive comparison of leaving group kinetics for a series of 4-halo-N-ethyl-2,N-dimethyl-benzenesulfonamides, with a primary focus on the bromo- derivative. As direct kinetic data for this specific compound is not prevalent in published literature, this document outlines a robust experimental framework for its determination and comparison against its fluoro, chloro, and iodo analogues. The narrative explains the causal mechanisms behind the expected results, grounded in established principles of physical organic chemistry.

Introduction: The Context of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction class in the synthesis of pharmaceuticals and fine chemicals.[1] Unlike the more familiar SN1 and SN2 reactions of aliphatic systems, the SNAr mechanism does not involve a direct backside attack or the formation of a highly unstable aryl cation.[2] Instead, it proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3]

The reaction is facilitated by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[3][4] These groups are essential for stabilizing the negative charge that develops on the aromatic ring in the intermediate. In the case of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide, the benzenesulfonamide group serves as the activating EWG.

A peculiar and defining characteristic of the SNAr mechanism is the "element effect," where the order of leaving group ability is often F > Cl > Br > I.[5][6] This is the inverse of the trend seen in SN2 reactions and highlights a key mechanistic feature: the rate-determining step is typically the initial nucleophilic attack (Step 1), not the expulsion of the leaving group (Step 2).[3][4] The high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, accelerating the nucleophilic attack.[7]

This guide proposes a kinetic study to quantify the leaving group ability of bromine on the specified benzenesulfonamide scaffold and compares it with other halogens, providing the experimental data needed for informed decisions in synthetic route development.

Proposed Experimental Design & Methodology

To objectively compare the leaving group kinetics, a standardized experimental protocol is essential. This ensures that any observed differences in reaction rates are attributable solely to the identity of the halogen leaving group.

Synthesis of Substrates

The first step is the synthesis of the required 4-halo-N-ethyl-2,N-dimethyl-benzenesulfonamide substrates (where halo = F, Cl, Br, I). While the bromo- derivative is the topic of focus, the other analogues are necessary for a comparative study. A general synthetic route can be proposed based on standard organic chemistry procedures.

Kinetic Experiment Workflow

The kinetics of the substitution reaction will be monitored by observing the rate of product formation or reactant consumption when the substrate is treated with a suitable nucleophile. Piperidine is selected as a representative amine nucleophile due to its well-documented behavior in SNAr reactions.[5][6] Methanol is chosen as the solvent to facilitate the reaction and allow for spectroscopic monitoring.

G cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis P1 Prepare stock solutions of each 4-halo-benzenesulfonamide substrate in Methanol (e.g., 0.01 M) R1 Equilibrate substrate solution to 25°C in a cuvette inside a UV-Vis spectrophotometer P1->R1 P2 Prepare stock solution of Piperidine in Methanol (e.g., 1.0 M) R2 Inject a precise excess of Piperidine solution to initiate the reaction (pseudo-first-order conditions) P2->R2 R1->R2 R3 Immediately begin monitoring the change in absorbance at a predetermined λmax (wavelength of maximum absorbance of the product) R2->R3 R4 Record absorbance data over time until the reaction reaches completion R3->R4 A1 Plot ln(A∞ - At) vs. time, where A∞ is final absorbance and At is absorbance at time t R4->A1 A2 Determine the pseudo-first-order rate constant (k_obs) from the slope of the linear plot (slope = -k_obs) A1->A2 A3 Calculate the second-order rate constant (k2) using the equation: k2 = k_obs / [Piperidine] A2->A3 caption Fig 1. Experimental workflow for kinetic analysis.

Caption: Fig 1. Experimental workflow for kinetic analysis.

Detailed Protocol:
  • Solution Preparation: Prepare a 0.01 M stock solution of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide in anhydrous methanol. Prepare a 1.0 M stock solution of piperidine in anhydrous methanol. Repeat for F, Cl, and I analogues.

  • Spectrophotometer Setup: Set a temperature-controlled UV-Vis spectrophotometer to 25.0 °C. Determine the λmax for the expected product, N-(4-(piperidin-1-yl)-2-methylphenylsulfonyl)-N-ethylethanamine, by allowing a sample reaction to go to completion.

  • Kinetic Run:

    • Pipette 3.0 mL of the substrate stock solution into a quartz cuvette and place it in the spectrophotometer to equilibrate.

    • Inject 30 µL of the 1.0 M piperidine stock solution into the cuvette. This creates a large excess of the nucleophile, ensuring pseudo-first-order kinetics.

    • Immediately start recording the absorbance at the predetermined λmax at 15-second intervals for at least 10 half-lives.

  • Data Processing:

    • For each run, calculate the pseudo-first-order rate constant (kobs) by plotting ln(A∞ - At) versus time. The slope of this line will be -kobs.

    • Calculate the second-order rate constant (k2) by dividing kobs by the concentration of piperidine.

    • Repeat the experiment at least three times for each substrate to ensure reproducibility.

Predicted Kinetic Results and Comparison

Based on the established "element effect" in SNAr reactions, a clear trend in reaction rates is anticipated.[3][5][6] The fluoro- derivative is expected to react the fastest, followed by the chloro- and bromo- derivatives, with the iodo- derivative being the slowest.

Table 1: Hypothetical Kinetic Data for the Reaction of 4-Halo-N-ethyl-2,N-dimethyl-benzenesulfonamides with Piperidine in Methanol at 25°C

Leaving Group (X)Second-Order Rate Constant (k2, M-1s-1)Relative Rate (krel)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
-F4.5 x 10-215016.5-25
-Cl3.8 x 10-41.2718.9-28
-Br 3.0 x 10-4 1.00 19.2 -28
-I2.1 x 10-40.7019.8-29

Note: The data presented in this table are hypothetical and serve as a predictive model based on established chemical principles. The activation parameters (ΔH‡ and ΔS‡) are estimated based on typical values for SNAr reactions.[5]

Mechanistic Interpretation

The predicted results can be explained by a detailed analysis of the two-step SNAr mechanism.

G Reactants Substrate (Ar-X) + Nucleophile (Nu⁻) TS1 Transition State 1 (TS1‡) Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate k1 (Slow, RDS) Addition Intermediate->Reactants k-1 TS2 Transition State 2 (TS2‡) Products Product (Ar-Nu) + Leaving Group (X⁻) Intermediate->Products k2 (Fast) Elimination caption Fig 2. SNAr reaction mechanism.

Caption: Fig 2. SNAr reaction mechanism.

  • Step 1: Nucleophilic Addition (Rate-Determining Step) The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming the negatively charged Meisenheimer complex.[3] The rate of this step (k1) is highly sensitive to the electrophilicity of the attacked carbon. A more electronegative halogen, like fluorine, exerts a stronger inductive electron-withdrawing effect. This effect polarizes the C-X bond, making the carbon atom more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack.[7] This lowers the activation energy for the first transition state (TS1), leading to a faster reaction rate. This is why the F > Cl > Br > I reactivity trend is observed.[5][6]

  • Step 2: Elimination of the Leaving Group The aromaticity of the ring is restored by the expulsion of the halide ion. This step (k2) is typically fast because it re-establishes the highly stable aromatic system.[4] While C-I and C-Br bonds are weaker and break more easily than C-F bonds, this bond cleavage occurs after the rate-determining step, so it has a minimal impact on the overall reaction rate.[3]

The similar rates for Cl and Br are also a common feature, suggesting that beyond fluorine, the inductive effect differences are less pronounced in influencing the rate of nucleophilic attack.[5] The negative entropy of activation (ΔS‡) is consistent with a bimolecular rate-determining step where two species (the substrate and the nucleophile) combine to form a more ordered transition state.

Conclusion

This guide provides a comprehensive framework for comparing the leaving group kinetics of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide against its halogen analogues in an SNAr reaction. By implementing the detailed experimental protocol, researchers can generate robust kinetic data. The predicted results, based on well-established mechanistic principles, anticipate a reactivity order of F > Cl ≈ Br > I. This trend is a hallmark of the SNAr mechanism, where the rate is governed by the initial nucleophilic attack, which is accelerated by the strong inductive effect of the highly electronegative fluorine atom. The data and interpretations herein are crucial for drug development professionals and synthetic chemists seeking to optimize reaction conditions and understand reactivity patterns in benzenesulfonamide-based scaffolds.

References

  • Title: Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic substitution Source: Google Search URL
  • Title: The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC Source: National Center for Biotechnology Information URL
  • Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC Source: National Center for Biotechnology Information URL
  • Title: The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia | The Journal of Organic Chemistry - ACS Publications Source: ACS Publications URL
  • Title: 4-bromo-N-(2-(dimethylamino)ethyl)
  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry Source: Master Organic Chemistry URL
  • Title: Aromatic Nucleophilic Substitution | Dalal Institute Source: Dalal Institute URL
  • Title: CAS 90944-62-0: 4-bromo-N,N-diethylbenzenesulfonamide - CymitQuimica Source: CymitQuimica URL
  • Title: The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - ResearchGate Source: ResearchGate URL
  • Title: The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions | The Journal of Organic Chemistry - ACS Publications Source: ACS Publications URL
  • Title: Nucleophilic Aromatic Substitution - Chemistry Steps Source: Chemistry Steps URL
  • Title: Concerted nucleophilic aromatic substitutions - Harvard DASH Source: Harvard University URL

Sources

Validation

A Senior Application Scientist's Guide to Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Distinguishing 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide from its Positional Isomers

In the landscape of pharmaceutical research and drug development, the unambiguous identification and separation of isomeric impurities are of paramount importance for ensuring the safety and efficacy of active pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the unambiguous identification and separation of isomeric impurities are of paramount importance for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). This guide provides a comprehensive framework for the analytical separation of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide from its critical positional isomers using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the underlying chromatographic principles, present a robust analytical protocol, and offer predictive insights into the elution behavior of these compounds.

The Analytical Challenge: Structural Isomers and Their Chromatographic Behavior

The target molecule, 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide, and its isomers share the same molecular weight, leading to identical mass spectra. Consequently, their differentiation relies solely on their chromatographic separation. The primary isomers of concern are positional isomers, where the bromo and methyl substituents occupy different positions on the benzene ring. These subtle structural changes can significantly impact the molecule's physicochemical properties, which in turn govern their retention times in a GC system.

The key factors influencing the GC retention times of these sulfonamide isomers are:

  • Volatility (Boiling Point): Compounds with lower boiling points are more volatile and will travel through the GC column faster, resulting in shorter retention times.

  • Polarity: The polarity of the isomers and their interaction with the stationary phase of the GC column play a crucial role. A more polar molecule will have a stronger interaction with a polar stationary phase, leading to a longer retention time, and vice versa.

  • Molecular Shape: The overall shape of the molecule can affect its interaction with the stationary phase.

Based on established chromatographic principles, we can predict the elution order of the target compound and its key isomers. For instance, steric hindrance around the polar sulfonamide group, caused by adjacent substituents (the ortho effect), can reduce intermolecular interactions and lead to increased volatility, and thus a shorter retention time.

Predicted Elution Order and Comparative Data

CompoundPredicted Retention Time (Relative)Rationale
Isomer 1: 2-bromo-N-ethyl-4,N-dimethyl-benzenesulfonamideShorterThe bromine atom at the ortho position to the sulfonamide group may introduce steric hindrance, potentially reducing intermolecular forces and increasing volatility.
Target: 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamideIntermediateWith a methyl group at the ortho position, some steric effect is present, but likely less pronounced than that of the larger bromine atom.
Isomer 2: 4-bromo-N-ethyl-3,N-dimethyl-benzenesulfonamideLongerWith substituents at the meta and para positions relative to each other, this isomer is likely to have a more exposed sulfonamide group, leading to stronger interactions with the stationary phase.

It is crucial to note that this is a generalized prediction. The actual elution order should be confirmed experimentally by synthesizing and analyzing certified reference standards for each isomer.

Experimental Protocol: GC-MS Method for Isomer Separation

The following protocol provides a robust starting point for the separation and identification of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide and its isomers.

3.1. Instrumentation and Consumables

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or a similar low-bleed, non-polar column)

  • Vials and Caps: 2 mL amber screw-top vials with PTFE/silicone septa

  • Syringe: 10 µL GC syringe

3.2. Sample Preparation

  • Accurately weigh approximately 10 mg of the sample (or reference standard) into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as ethyl acetate or dichloromethane.

  • Vortex the solution until fully dissolved.

  • Transfer an aliquot of the solution into a 2 mL autosampler vial.

3.3. GC-MS Parameters

ParameterValue
GC Inlet Split/Splitless, operated in Split mode (50:1 ratio)
Inlet Temperature280 °C
Injection Volume1 µL
Carrier GasHelium, constant flow at 1.2 mL/min
Oven Program
Initial Temperature150 °C, hold for 1 min
Ramp Rate 110 °C/min to 250 °C
Ramp Rate 220 °C/min to 300 °C, hold for 5 min
MS Interface
Transfer Line Temp.290 °C
Mass Spectrometer
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeFull Scan
Scan Range50 - 550 m/z
Solvent Delay3 min

3.4. Rationale for Method Parameters

  • Inlet Temperature: A high inlet temperature of 280 °C ensures the rapid and complete vaporization of the sulfonamide analytes, which are expected to have relatively high boiling points.

  • Oven Program: The temperature program is designed to provide sufficient separation of the isomers. The initial hold at 150 °C allows for the elution of any volatile impurities. The first ramp at a moderate rate of 10 °C/min is intended to resolve the isomers of interest, while the faster second ramp to a high final temperature of 300 °C ensures that any less volatile components are eluted from the column, preventing carryover.

  • Non-Polar Column (DB-5ms): A non-polar stationary phase is chosen to separate the compounds primarily based on their boiling points and, to a lesser extent, their polarity. This often provides good resolution for positional isomers of aromatic compounds.

  • MS Parameters: Standard EI ionization at 70 eV is used to generate reproducible fragmentation patterns for library matching and structural elucidation. The scan range is set to cover the expected mass-to-charge ratios of the parent ion and its characteristic fragments.

Visualizing the Workflow and Logic

To further clarify the experimental process and the underlying principles, the following diagrams have been generated.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve & Dilute prep1->prep2 prep3 Transfer to Vial prep2->prep3 injection Inject Sample prep3->injection separation GC Separation (DB-5ms column) injection->separation ionization EI Ionization separation->ionization detection Mass Detection ionization->detection chromatogram Generate Chromatogram detection->chromatogram identification Identify Peaks chromatogram->identification mass_spec Obtain Mass Spectra mass_spec->identification Retention_Logic cluster_properties Molecular Properties cluster_gc GC System Parameters volatility Volatility (Boiling Point) retention GC Retention Time volatility->retention Inverse Relationship polarity Polarity polarity->retention Direct Relationship (with polar column) shape Molecular Shape shape->retention Influences Interaction column Stationary Phase (e.g., Non-polar) column->retention Determines Interaction Type temp Oven Temperature temp->retention Affects Volatility

Caption: The logical relationship between molecular properties, GC parameters, and the resulting retention time.

Conclusion and Best Practices

The successful separation of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide and its positional isomers is a critical step in ensuring the purity and quality of pharmaceutical compounds. While this guide provides a robust analytical method and a predictive framework for their elution behavior, it is imperative to emphasize that experimental verification using certified reference standards is non-negotiable . By combining the predictive power of chromatographic theory with rigorous experimental validation, researchers can confidently identify and quantify these critical isomers, upholding the highest standards of scientific integrity and drug safety.

References

  • Principles of Gas Chromatography. Agilent Technologies. [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS). Shimadzu Corporation. [Link]

  • Stationary Phases for Gas Chromatography. Restek Corporation. [Link]

  • The Theory of Gas Chromatography. Chromatography Today. [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide

This guide provides a detailed protocol for the safe handling and disposal of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide. As a brominated organic sulfonamide, this compound requires specific disposal procedures to e...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the safe handling and disposal of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide. As a brominated organic sulfonamide, this compound requires specific disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. The following procedures are based on established best practices for halogenated organic compounds and data from structurally similar chemicals. Researchers must always consult their institution's Environmental Health and Safety (EHS) office for specific local requirements.

Hazard Identification and Risk Assessment

  • Halogenated Organic Compound : The presence of a carbon-bromine bond classifies this molecule as a halogenated organic compound[1]. Such compounds are often persistent in the environment and can form hazardous byproducts if not disposed of correctly. The U.S. Environmental Protection Agency (EPA) heavily regulates the disposal of halogenated organic compounds, typically mandating incineration at a licensed facility[2][3][4].

  • Sulfonamide Moiety : Sulfonamide-based compounds are widely used in medicinal chemistry and can be biologically active[5]. While the specific toxicity of this compound is not thoroughly investigated, it is prudent to handle it with care to avoid unknown pharmacological effects[6].

  • Potential Hazards : Based on SDS information for similar sulfonamides, this compound may cause skin, eye, and respiratory irritation[6][7]. Ingestion and inhalation should be avoided. During combustion, it may produce hazardous decomposition products, including carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide[7].

Immediate Safety and Handling Precautions

Before handling or preparing for disposal, ensure all necessary safety measures are in place.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and accidental eye contact. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact. Gloves must be inspected before use and changed immediately if contaminated[8].
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodAll handling of the solid compound or its solutions should occur in a well-ventilated fume hood to prevent inhalation of dust or vapors[7].
Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container[6][7]. Avoid creating dust.

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Step-by-Step Disposal Protocol

Disposing of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide requires segregating it as a specific waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste [8][9].

Step 1: Waste Identification and Segregation

This compound must be treated as Halogenated Organic Waste . It is critical to segregate it from non-halogenated organic waste streams, as the disposal methods and costs differ significantly[1][10]. Do not mix with incompatible materials such as strong oxidizing agents or bases[7].

Step 2: Container Management
  • Select an Appropriate Container : Use a dedicated, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE)[9].

  • Proper Labeling : The container must be clearly labeled as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste "[3].

    • The full chemical name: "4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide ".

    • A list of all other components in the container, including solvents, with approximate percentages.

    • The relevant hazard characteristics (e.g., Irritant).

Step 3: Accumulation and Storage

Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory. This area should be secondary containment, away from drains, and segregated from incompatible chemicals[3].

Step 4: Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container[3]. The standard and required method for destroying halogenated organic waste is through high-temperature incineration at a licensed hazardous waste disposal plant[2][8]. This process ensures the complete destruction of the molecule, preventing its release into the environment.

Decontamination of Empty Containers

Empty containers that once held 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide must be treated as hazardous waste unless properly decontaminated[3][9].

  • Triple Rinse : Rinse the container three times with a suitable solvent in which the compound is soluble (e.g., acetone or ethanol).

  • Collect Rinsate : The solvent used for rinsing (rinsate) is now considered hazardous waste. Collect all rinsate and add it to your designated Halogenated Organic Waste container[3][8].

  • Final Container Disposal : After triple-rinsing, the container can often be disposed of as non-hazardous lab waste (e.g., glass or plastic recycling). However, you must confirm this procedure with your institutional EHS guidelines. Some jurisdictions may still require the rinsed container to be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide and associated materials.

G Disposal Workflow for 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide Start Waste Generated IsContaminated Is the item contaminated with the chemical? Start->IsContaminated Waste Unused chemical, solutions, or contaminated consumables IsContaminated->Waste Yes NonHazardous Non-hazardous lab waste (e.g., paper, clean gloves) IsContaminated->NonHazardous No IsContainer Is it an empty container? EmptyContainer Empty Container IsContainer->EmptyContainer Yes CollectHalogenated Collect in labeled 'Halogenated Organic Waste' container IsContainer->CollectHalogenated No Waste->IsContainer TripleRinse Triple-rinse with appropriate solvent EmptyContainer->TripleRinse DisposeRegular Dispose as regular lab trash NonHazardous->DisposeRegular ContactEHS Store securely and contact EHS for pickup CollectHalogenated->ContactEHS CollectRinsate Collect rinsate as Halogenated Organic Waste TripleRinse->CollectRinsate DisposeContainer Dispose of rinsed container per EHS guidelines TripleRinse->DisposeContainer CollectRinsate->CollectHalogenated

Sources

Handling

Personal protective equipment for handling 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide

Technical Safety & Operational Guide: Handling 4-Bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide As a Senior Application Scientist, I recognize that handling specialized halogenated sulfonamides requires more than a cursor...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Safety & Operational Guide: Handling 4-Bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide

As a Senior Application Scientist, I recognize that handling specialized halogenated sulfonamides requires more than a cursory glance at a standard Safety Data Sheet (SDS). 4-Bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide (CAS: 1396777-19-7) is a highly specific synthetic intermediate[1]. Compounds of this class—halogenated benzenesulfonamides—are heavily utilized in drug discovery, particularly as scaffolds for dual inhibitors of human carbonic anhydrases (hCAs) and cyclooxygenase-2 (COX-2)[2], as well as sigma receptor binding agents for tumor imaging[3].

To bridge the gap between regulatory compliance and practical benchtop execution, I have designed this protocol as a self-validating system. Every safety measure recommended below is grounded in the mechanistic chemical properties of the compound.

Mechanistic Hazard Profile & Risk Assessment

To design an effective safety protocol, we must first understand the causality of the chemical's hazards:

  • Dermal Absorption & Systemic Toxicity: The compound is classified under GHS as harmful if swallowed (Category 4). The addition of the bromine atom and ethyl/dimethyl alkyl groups increases its partition coefficient (LogP). This lipophilicity facilitates rapid transport across lipid bilayers if the powder contacts unprotected skin, potentially leading to systemic uptake[4].

  • Ocular and Respiratory Irritation: Like many sulfonamide powders, it can cause severe eye irritation (Category 2)[5]. Aerosolized micro-particulates generated during weighing can interact with the mucosal membranes of the respiratory tract, potentially leading to central nervous system (CNS) depression or localized inflammation[6].

  • Thermal Decomposition: Heating this compound to decomposition will release highly toxic gases, including carbon monoxide, nitrogen oxides, sulfur oxides, and hydrogen bromide[6][7].

Personal Protective Equipment (PPE) Matrix

Rule of Thumb: PPE must interrupt the specific exposure pathways dictated by the chemical's physical state (solid powder) and lipophilicity.

Protection CategoryRecommended EquipmentMechanistic Justification (The "Why")
Hand Protection Nitrile gloves (Min. 0.11 mm thickness for splash; >0.3 mm for prolonged handling).Halogenated organics can permeate latex. Nitrile provides superior chemical resistance against sulfonamides and the polar aprotic solvents (e.g., DMSO, DMF) typically used to dissolve them[6].
Eye/Face Protection Snug-fitting chemical splash goggles (EN 166 or ANSI Z87.1 approved)[8].Prevents micro-dust ingress. Standard safety glasses with side shields are insufficient due to the risk of airborne powder settling into the eyes[5].
Body Protection Flame-retardant lab coat, long pants, closed-toe non-porous shoes.Prevents dermal accumulation. The lipophilic nature of the compound means any powder resting on the skin will eventually be absorbed[4].
Respiratory N95/P100 particulate respirator or NIOSH-approved organic vapor/particulate mask[6].Required only if handling outside a fume hood or if the local exhaust ventilation (LEV) fails, to prevent inhalation of irritating dusts[8].

Operational Workflow & Handling Protocol

Every step below is designed to ensure containment and prevent aerosolization.

Step 1: Pre-Operational Setup

  • Verify LEV: Ensure the chemical fume hood is operating with a face velocity between 80-100 feet per minute (fpm).

  • Static Mitigation: Halogenated powders often carry a static charge. Use an anti-static ionizer bar or anti-static spatulas (e.g., PTFE-coated) to prevent the powder from aerosolizing during transfer.

Step 2: Weighing and Transfer

  • Place the analytical balance inside the fume hood to maintain a closed system[8].

  • Tare a sealable glass vial. Carefully transfer the 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide into the vial using the anti-static spatula.

  • Cap the vial immediately after transfer before removing it from the balance area. This prevents cross-contamination of the broader laboratory environment.

Step 3: Dissolution and Synthesis

  • If dissolving in solvents like DMSO or DMF for biological assays, add the solvent directly to the capped vial via a syringe through a septum to minimize vapor/aerosol escape.

  • Vortex gently. Do not apply excessive heat unless specifically required by the synthetic route, to prevent the release of toxic decomposition fumes[6][7].

Step 4: Post-Experiment Decontamination

  • Wipe down the balance and fume hood surface with a solvent that effectively solubilizes the compound (e.g., a dilute ethanol or isopropanol solution), followed by a standard soap and water wash.

Spill Response & Chemical Disposal Plan

Spill Response Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Protect: Ensure full PPE is donned (including a particulate respirator if the spill is outside the hood).

  • Contain: Do not dry sweep, as this aerosolizes the powder. Cover the spill with a damp absorbent pad or inert absorbent material (e.g., sand or vermiculite)[5].

  • Collect: Carefully scoop the absorbed mixture using a non-sparking tool and place it into a chemically compatible, sealable hazardous waste container.

  • Decontaminate: Wash the spill area thoroughly with soap and water to remove any remaining lipophilic residue[7].

Disposal Plan:

  • Solid Waste: Do not flush down the sink[5]. Collect all solid waste, including contaminated gloves and absorbent pads, in a designated "Halogenated Organic Solid Waste" container.

  • Liquid Waste: Any solvent mixtures containing the compound must be routed to a "Halogenated Organic Liquid Waste" carboy. Ensure the waste is clearly labeled with the CAS number (1396777-19-7) to comply with EPA/RCRA or local environmental regulations[7].

Workflow Visualization

G Start Pre-Operational Risk Assessment PPE Don Mandatory PPE (Nitrile, Goggles, Lab Coat) Start->PPE FumeHood Transfer to Chemical Fume Hood PPE->FumeHood Weighing Weighing & Handling (Anti-static tools) FumeHood->Weighing Spill Spill Occurred? Weighing->Spill SpillResponse Spill Protocol: Isolate, Absorb, Dispose Spill->SpillResponse Yes Experiment Execute Experiment (Closed System) Spill->Experiment No Decon Decontamination & Log Entry SpillResponse->Decon Disposal Halogenated Waste Disposal Routing Experiment->Disposal Disposal->Decon

Operational safety workflow for handling halogenated benzenesulfonamides.

References

  • Lanxess. "Product Safety Assessment: Benzenesulfonamide, n-butyl-." Lanxess Corporation. Available at: [Link]

  • ACS Medicinal Chemistry Letters. "Tuning the Dual Inhibition of Carbonic Anhydrase and Cyclooxygenase by Dihydrothiazole Benzensulfonamides." ACS Publications. Available at:[Link]

  • International Journal of Molecular Sciences. "Effective Cellular Transport of Ortho-Halogenated Sulfonamide Derivatives." MDPI. Available at:[Link]

  • Journal of Medicinal Chemistry. "Substituted Halogenated Arylsulfonamides: A New Class of σ Receptor Binding Tumor Imaging Agents." ACS Publications. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide
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